Emate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3,(H2,19,21,22)/t14-,15-,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKFQAJIXCZXQY-CBZIJGRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933447 | |
| Record name | Estrone sulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148672-09-7 | |
| Record name | Estrone-3-O-sulfamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148672097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estrone sulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Emate: A Potent Steroid Sulfatase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Emate (Estrone-3-O-sulfamate) is a potent, irreversible inhibitor of the enzyme steroid sulfatase (STS). STS plays a crucial role in the biosynthesis of active steroid hormones by converting inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA). These active steroids can drive the proliferation of hormone-dependent cancers, making STS a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and a discussion of the paradoxical estrogenicity that has limited its clinical development.
Introduction
Steroid sulfatase (STS) is a key enzyme in the steroidogenesis pathway, responsible for the hydrolysis of steroid sulfates.[1][2] This enzymatic activity is critical in providing a pool of active estrogens and androgens in various tissues. In the context of hormone-dependent cancers, such as breast and prostate cancer, the expression and activity of STS are often upregulated, contributing to the local production of steroids that fuel tumor growth.[1]
This compound, an estrone derivative, was developed as a potent, active-site-directed, irreversible inhibitor of STS.[3] Its mechanism involves the sulfamoylation of a formylglycine residue within the active site of the enzyme, leading to its inactivation.[1] Despite its high potency and favorable pharmacokinetic properties, including high oral bioavailability and resistance to first-pass metabolism, the clinical development of this compound was halted due to observations of paradoxical estrogenicity in preclinical models.[4] This guide delves into the technical details of this compound as an STS inhibitor to inform future research and drug development efforts in this area.
Mechanism of Action
This compound's primary mechanism of action is the irreversible inhibition of steroid sulfatase. The sulfamate (B1201201) moiety of this compound is key to its inhibitory activity. It is believed to mimic the endogenous steroid sulfate substrates and bind to the active site of STS. Once bound, the sulfamoyl group is transferred to a critical formylglycine residue in the enzyme's active site, leading to the covalent and irreversible modification and inactivation of the enzyme.[1][3] This prevents the hydrolysis of endogenous steroid sulfates, thereby reducing the local and systemic levels of active estrogens and androgens.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Differential effects of estrone and estrone-3-O-sulfamate derivatives on mitotic. Arrest, apoptosis, and microtubule assembly in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of steroid sulfatase by an active site-directed inhibitor, estrone-3-O-sulfamate. | Semantic Scholar [semanticscholar.org]
- 4. Estrone sulfamate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of Emate (Estrone-3-O-sulfamate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emate, scientifically known as Estrone-3-O-sulfamate, is a potent, irreversible inhibitor of the enzyme steroid sulfatase (STS). STS plays a crucial role in the biosynthesis of active estrogens and androgens by hydrolyzing steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their hormonally active forms. By blocking this pathway, this compound presents a significant therapeutic potential in the treatment of hormone-dependent diseases, including certain types of cancer. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.
Physicochemical Properties
The physicochemical characteristics of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized below.
Chemical Structure and Identity
| Property | Value |
| IUPAC Name | [(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfamate (B1201201) |
| Synonyms | This compound, Estrone-3-O-sulfamate, this compound |
| CAS Number | 148672-09-7 |
| Molecular Formula | C₁₈H₂₃NO₄S |
| Molecular Weight | 349.4 g/mol |
| Chemical Structure | (See Figure 1) |
Figure 1. Chemical structure of this compound (Estrone-3-O-sulfamate).
Tabulated Physicochemical Data
Table 1: Quantitative Physicochemical Properties of this compound and Estrone
| Property | This compound (Estrone-3-O-sulfamate) | Estrone (Parent Compound) |
| Melting Point (°C) | 195 - 197 | 258 - 262 |
| Boiling Point (°C) | 530.9 at 760 mmHg | ~445 (decomposes) |
| Aqueous Solubility | Data not available | 1.30 mg/1000 g (25°C) |
| Solubility in Organic Solvents | Soluble in DMSO and Methanol. | Soluble in DMSO and dimethyl formamide (B127407) (DMF) (~20 mg/ml). |
| pKa | Data not available; the pKa of the parent phenol (B47542) in related aminosulfonates is a key factor in its inhibitory activity. | ~10.3 (phenolic hydroxyl group) |
| LogP (XLogP3) | 2.4 | 3.1 |
Mechanism of Action: Steroid Sulfatase Inhibition
This compound functions as an irreversible, active site-directed inhibitor of steroid sulfatase (STS). The enzyme STS is responsible for the hydrolysis of steroid sulfates, a critical step in the production of active sex hormones. The generally accepted mechanism of action is depicted in the signaling pathway diagram below.
The sulfamate moiety of this compound is crucial for its inhibitory activity. It is proposed that this compound binds to the active site of STS, where the enzyme initiates the hydrolysis of the sulfamate group. This process, however, leads to the irreversible sulfamoylation of a key amino acid residue (a formylglycine) within the enzyme's active site, thereby permanently inactivating it.
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development. The following sections outline standard experimental methodologies for measuring key parameters.
Melting Point Determination
The melting point of a solid is a measure of its purity and can be used for identification. A common and reliable method is the capillary melting point technique.
Workflow for Melting Point Determination
Solubility Measurement
Solubility is a critical parameter that affects a drug's bioavailability. The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Protocol for Shake-Flask Solubility Measurement
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sampling and Analysis: A sample of the clear supernatant is carefully withdrawn and filtered. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
-
Reporting: The solubility is reported as the concentration of the compound in the saturated solution at the specified temperature.
pKa Determination
The acid dissociation constant (pKa) provides insight into the ionization state of a compound at different pH values, which is crucial for understanding its absorption and distribution. Potentiometric titration is a common method for pKa determination.
Workflow for pKa Determination by Potentiometric Titration
Conclusion
This technical guide has provided a detailed overview of the core physicochemical properties of this compound (Estrone-3-O-sulfamate), a potent steroid sulfatase inhibitor. The presented data, including its chemical identity, melting and boiling points, and solubility characteristics, are essential for researchers and professionals in the field of drug development. The elucidation of its mechanism of action and the provision of standard experimental protocols for property determination offer a solid foundation for further research and development of this promising therapeutic agent. While some experimental data, such as a precise pKa value and quantitative aqueous solubility, are not yet fully available in the public domain, the information provided herein serves as a valuable resource for ongoing and future investigations into this compound and related compounds.
An In-depth Technical Guide to the Synthesis and Preparation of Emate
This document provides a comprehensive technical overview of the synthesis and preparation of Emate, a potent and selective inhibitor of the Bcr-Abl tyrosine kinase. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic workflow and relevant biological pathways.
Overview of this compound
This compound is a small molecule drug belonging to the 2-phenylaminopyrimidine class of compounds. It functions as a specific inhibitor of a select number of tyrosine kinases, most notably Bcr-Abl, which is the causative agent in Chronic Myeloid Leukemia (CML). By targeting the ATP-binding site of the kinase, this compound stabilizes the inactive conformation of the enzyme, thereby preventing phosphorylation of its downstream substrates and inhibiting cellular proliferation and survival of Bcr-Abl-positive cancer cells.
The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The key steps involve a selective amination, a condensation reaction to form the pyrimidine (B1678525) core, and a final coupling step to introduce the N-methylpiperazine side chain.
Synthetic Workflow
The overall synthetic strategy is a convergent process designed for efficiency and scalability. The workflow ensures high purity of the final active pharmaceutical ingredient (API).
Caption: Convergent synthetic workflow for the preparation of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound.
This initial step involves the condensation of 3-amino-4-methylbenzonitrile (B1277243) with cyanamide (B42294), followed by reaction with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.
-
Reaction: A mixture of 3-amino-4-methylbenzonitrile (1.0 eq), cyanamide (1.2 eq), and concentrated hydrochloric acid (0.1 eq) in 2-propanol is heated to reflux for 4 hours.
-
Work-up: The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold 2-propanol, and dried under vacuum.
-
Second Stage: The intermediate is then suspended in a solution of sodium methoxide (B1231860) (1.5 eq) in methanol. 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.1 eq) is added, and the mixture is refluxed for 16 hours.
-
Purification: The cooled mixture is poured into ice water, and the resulting solid is collected by filtration, washed with water, and dried to afford the title compound.
This step involves the selective reduction of the nitro group to an amine.
-
Reaction: To a solution of the product from Step 1 (1.0 eq) in a 2:1 mixture of ethanol (B145695) and water, iron powder (5.0 eq) and ammonium (B1175870) chloride (0.5 eq) are added. The suspension is heated to 80°C for 3 hours.
-
Work-up: The hot reaction mixture is filtered through a pad of celite, and the filter cake is washed with hot ethanol. The combined filtrates are concentrated under reduced pressure.
-
Purification: The residue is partitioned between ethyl acetate (B1210297) and saturated aqueous sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the diamine intermediate, which is often used directly in the next step without further purification.
The final step is an amide bond formation between the diamine intermediate and an activated carboxylic acid derivative.
-
Reaction: The diamine from Step 2 (1.0 eq) is dissolved in anhydrous pyridine. The solution is cooled to 0°C, and 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride (1.1 eq), dissolved in anhydrous dichloromethane, is added dropwise over 30 minutes.
-
Work-up: The reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed in vacuo.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel (eluent: dichloromethane/methanol, 95:5 to 90:10 gradient) to yield this compound as an off-white solid.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of a representative 10-gram batch of this compound.
Table 1: Reagent Quantities and Molar Equivalents
| Step | Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalent |
|---|---|---|---|---|
| 1 | 3-amino-4-methylbenzonitrile | 132.16 | 5.00 g | 1.0 |
| 1 | Cyanamide | 42.04 | 1.91 g | 1.2 |
| 1 | 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | 176.22 | 7.28 g | 1.1 |
| 2 | N-(4-methyl-3-nitrophenyl)...amine | 319.34 | 10.0 g | 1.0 |
| 2 | Iron Powder | 55.85 | 8.75 g | 5.0 |
| 3 | 4-methyl-N3-(4-(pyridin-3-yl)...diamine | 289.36 | 8.00 g | 1.0 |
| 3 | 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride | 268.76 | 8.21 g | 1.1 |
Table 2: Product Yield and Purity
| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | N-(4-methyl-3-nitrophenyl)...amine | 11.98 | 9.82 | 82% | >95% |
| 2 | 4-methyl-N3-(4-(pyridin-3-yl)...diamine | 9.07 | 7.80 | 86% | >98% |
| 3 | this compound (Final Product) | 13.75 | 11.55 | 84% | >99.5% |
Mechanism of Action: Bcr-Abl Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the Bcr-Abl kinase, which is constitutively active in CML cells. This inhibition blocks downstream signaling cascades that promote cell proliferation and survival.
Caption: this compound inhibits the Bcr-Abl signaling pathway.
The Role of Estrone Sulfamate (EMATE) in Steroid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estrone (B1671321) sulfamate (B1201201) (EMATE), a potent and irreversible inhibitor of the enzyme steroid sulfatase (STS), plays a critical role in modulating the biosynthesis of active steroid hormones. By blocking the hydrolysis of estrone sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), this compound effectively curtails the production of estrogens and androgens, which are pivotal in the progression of hormone-dependent diseases. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on steroid biosynthesis pathways, quantitative data on its inhibitory effects, and detailed experimental protocols for its study.
Introduction to Steroid Biosynthesis and the Role of Steroid Sulfatase (STS)
Steroidogenesis is the metabolic pathway responsible for the synthesis of steroid hormones from cholesterol[1]. This intricate process involves a series of enzymatic reactions that lead to the production of progestogens, corticosteroids, androgens, and estrogens[1][2]. A key enzyme in the peripheral synthesis of active sex steroids is steroid sulfatase (STS). STS catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively[3][4][5][6][7][8]. These can then be further converted into more potent hormones like estradiol (B170435) and testosterone, which can stimulate the growth of hormone-dependent cancers[4][5][6].
This compound: A Potent Inhibitor of Steroid Sulfatase
Estrone sulfamate (this compound), also known as estrone-3-O-sulfamate, is a synthetic, orally active, and potent irreversible inhibitor of STS[9][10][11]. Its primary role in steroid biosynthesis is to block the activity of STS, thereby preventing the formation of active estrogens and androgens from their sulfated precursors[2][9].
Mechanism of Action
This compound acts as an active-site-directed inhibitor of STS[10]. The sulfamate moiety of this compound is crucial for its inhibitory activity[9][11]. It is proposed that this compound irreversibly inactivates the enzyme through the sulfamoylation of a critical amino acid residue within the active site of STS[10]. This covalent modification permanently disables the enzyme's catalytic function. The inhibition by this compound is time- and concentration-dependent, and the enzyme is protected from inactivation by its natural substrate, estrone sulfate, confirming the active-site-directed nature of the inhibition[10].
Impact of this compound on Steroid Biosynthesis Pathways
The inhibition of STS by this compound has significant downstream effects on the steroid biosynthesis cascade. By blocking the conversion of E1S to E1 and DHEAS to DHEA, this compound effectively reduces the pool of substrates available for the synthesis of potent estrogens and androgens.
// Substrates E1S [label="Estrone Sulfate (E1S)"]; DHEAS [label="DHEA Sulfate (DHEAS)"];
// Products E1 [label="Estrone (E1)"]; DHEA [label="DHEA"]; Estradiol [label="Estradiol"]; Testosterone [label="Testosterone"];
// Enzyme STS [label="Steroid Sulfatase (STS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Inhibitor this compound [label="this compound", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Pathway connections E1S -> E1 [label="STS"]; DHEAS -> DHEA [label="STS"]; E1 -> Estradiol; DHEA -> Testosterone;
// Inhibition this compound -> STS [arrowhead=tee, color="#EA4335", style=dashed]; } END_DOT Figure 1: Simplified steroid biosynthesis pathway showing the inhibitory action of this compound on STS.
The diagram above illustrates how this compound intervenes in the steroid biosynthesis pathway. By inhibiting STS, it prevents the conversion of inactive steroid sulfates into active hormones that can drive the progression of hormone-dependent diseases.
Quantitative Data on this compound's Inhibitory Activity
The potency of this compound as an STS inhibitor has been quantified in various in vitro systems. The following table summarizes the key inhibitory concentration (IC50) values.
| Cell Line / Preparation | IC50 Value | Reference |
| MCF-7 cells | 65 pM | [9] |
| MCF-7 cells | 0.83 nM | [12] |
| Placental Microsomes | 18 nM | [12] |
| Placental Microsomes | 0.8 nM (for 4-nitrothis compound) | [11][13] |
In Vivo Efficacy: In rats, a single oral or subcutaneous dose of 1 mg/kg this compound effectively abolished estrone and DHEA-S sulfatase activities in all tissues examined. A single 10 mg/kg dose resulted in only a minor recovery of hepatic STS activity (<10%) after 7 days, highlighting its prolonged duration of action[9].
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the inhibitory activity of this compound on STS.
In Vitro STS Inhibition Assay (Cell-Free System)
This assay determines the direct inhibitory effect of this compound on STS enzyme activity using a cell-free preparation, such as human placental microsomes.
Materials:
-
This compound
-
Human placental microsomes (source of STS)
-
[³H]-Estrone sulfate (radiolabeled substrate)
-
Estrone sulfate (unlabeled substrate)
-
Phosphate (B84403) buffer (pH 7.4)
-
Scintillation fluid
-
96-well microplates
-
Incubator (37°C)
-
Scintillation counter
Procedure:
-
Enzyme Preparation: Dilute the human placental microsomes in phosphate buffer to a concentration that yields a linear reaction rate for at least 60 minutes.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
-
Assay Setup: In a 96-well plate, add the diluted enzyme preparation, phosphate buffer, and varying concentrations of this compound. Include a control group with the solvent alone.
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate, [³H]-Estrone sulfate.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.
-
Reaction Termination and Extraction: Terminate the reaction by adding toluene to each well. Toluene will extract the hydrolyzed, non-polar product ([³H]-Estrone) from the aqueous phase.
-
Measurement: Transfer the toluene layer to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the percentage of STS inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
// Workflow connections prep_enzyme -> setup; prep_inhibitor -> setup; setup -> preincubate; preincubate -> initiate; prep_substrate -> initiate; initiate -> incubate; incubate -> terminate; terminate -> extract; extract -> measure; measure -> calculate; calculate -> determine_ic50; } END_DOT Figure 2: Experimental workflow for the in vitro STS inhibition assay.
Whole-Cell STS Inhibition Assay
This assay assesses the ability of this compound to penetrate the cell membrane and inhibit STS activity within intact cells, such as the MCF-7 human breast cancer cell line.
Materials:
-
MCF-7 cells
-
Cell culture medium and supplements
-
This compound
-
[³H]-Estrone sulfate
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Toluene
-
Scintillation fluid
-
Cell culture plates (e.g., 24-well)
-
Incubator (37°C, 5% CO₂)
-
Scintillation counter
Procedure:
-
Cell Culture: Culture MCF-7 cells in appropriate medium until they reach a suitable confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Substrate Addition: After the pre-incubation with the inhibitor, add [³H]-Estrone sulfate to each well.
-
Incubation: Incubate for a further period to allow for substrate conversion.
-
Cell Lysis and Extraction: Wash the cells with PBS, lyse the cells, and extract the radiolabeled product using toluene.
-
Measurement: Measure the radioactivity in the toluene extract using a scintillation counter.
Data Analysis:
-
Calculate the percentage of STS inhibition for each this compound concentration relative to the control (untreated or solvent-treated cells).
-
Determine the IC50 value as described for the cell-free assay.
Conclusion
This compound is a highly effective and specific inhibitor of steroid sulfatase, a key enzyme in the production of active steroid hormones. Its potent and irreversible mechanism of action makes it a valuable tool for studying steroid biosynthesis and a promising candidate for the development of therapies for hormone-dependent cancers. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other STS inhibitors.
References
- 1. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 3. Development of steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrone sulfamate - Wikipedia [en.wikipedia.org]
- 10. Inactivation of steroid sulfatase by an active site-directed inhibitor, estrone-3-O-sulfamate. | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and evaluation of analogues of estrone-3-O-sulfamate as potent steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Estrone Sulfamate (EMATE) and its Effect on Estrogen Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estrone (B1671321) Sulfamate (B1201201) (EMATE), a synthetic derivative of estrone, is a highly potent, irreversible inhibitor of the enzyme steroid sulfatase (STS). STS plays a pivotal role in the biosynthesis of active estrogens by hydrolyzing inactive steroid sulfates, such as estrone sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms. By blocking this conversion, this compound offers a therapeutic strategy for hormone-dependent cancers, including breast and endometrial cancer. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and its effects on estrogen metabolism. It also addresses the paradoxical estrogenic effects of this compound observed in preclinical models and discusses the metabolic fate of this compound.
Introduction: The Sulfatase Pathway in Estrogen Metabolism
In peripheral tissues, the local production of estrogens can occur via two primary pathways: the aromatase pathway, which converts androgens to estrogens, and the sulfatase pathway. The sulfatase pathway is particularly significant in postmenopausal women, where circulating levels of estrone sulfate (E1S) are a major reservoir for the formation of active estrogens within tumor tissues.[1][2] Steroid sulfatase (STS), a membrane-bound enzyme located in the endoplasmic reticulum, catalyzes the hydrolysis of E1S to estrone (E1).[1] Estrone can then be converted to the more potent estradiol (B170435) (E2) by 17β-hydroxysteroid dehydrogenase (17β-HSD). The inhibition of STS is therefore a key target for reducing local estrogen concentrations and mitigating the proliferation of estrogen-dependent cancers.
Estrone Sulfamate (this compound): A Potent Steroid Sulfatase Inhibitor
This compound is a steroidal, active site-directed irreversible inhibitor of STS.[3] Its potent inhibitory activity has been demonstrated in various in vitro and in vivo models.
Quantitative Inhibitory Data
The inhibitory potency of this compound against steroid sulfatase has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values vary depending on the experimental system.
| Experimental System | IC50 Value | Reference |
| MCF-7 Breast Cancer Cells | 65 pM | [3] |
| Placental Microsomes | 18 nM | [4] |
| JEG-3 Cell Lysate | Not Specified | |
| Derivative: 4-nitrothis compound | ||
| Placental Microsomes | 0.8 nM | [5] |
| MCF-7 Breast Cancer Cells | 0.01 nM | [5] |
Signaling Pathways and Experimental Workflows
The Sulfatase Pathway and Inhibition by this compound
The following diagram illustrates the conversion of inactive steroid sulfates to active estrogens and the point of inhibition by this compound.
Experimental Workflow for Determining STS Inhibition
The inhibitory activity of this compound is typically assessed through in vitro assays using either cell lysates or whole cells.
Detailed Experimental Protocols
In Vitro Steroid Sulfatase (STS) Inhibition Assay in MCF-7 Cells
This protocol describes the determination of the inhibitory effect of this compound on STS activity in a whole-cell system.
Materials:
-
MCF-7 human breast adenocarcinoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[3H]Estrone-3-sulfate (radiolabeled substrate)
-
This compound (or other test inhibitors)
-
Phosphate-buffered saline (PBS)
-
Toluene
-
Scintillation fluid and vials
-
Multi-well cell culture plates
Procedure:
-
Cell Culture: Culture MCF-7 cells to confluency in appropriate cell culture plates.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 20 hours).
-
Enzyme Activity Measurement:
-
Following incubation with the inhibitor, add [3H]Estrone-3-sulfate to each well.
-
Incubate for a further period to allow for substrate conversion.
-
Lyse the cells and extract the radiolabeled product ([3H]Estrone) by adding toluene.
-
-
Quantification:
-
Separate the organic (toluene) and aqueous phases.
-
Transfer an aliquot of the toluene layer to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of STS inhibition for each this compound concentration relative to a vehicle control and determine the IC50 value.
In Vivo Assessment of Estrogenicity in Ovariectomized Rats
This bioassay is used to determine the estrogenic activity of a compound by measuring its effect on uterine weight in ovariectomized rats.
Materials:
-
Female Sprague-Dawley or Wistar rats (6-8 weeks old)
-
Test compound (this compound) and vehicle control
-
Surgical instruments for ovariectomy
-
Anesthetics
Procedure:
-
Ovariectomy: Ovariectomize female rats between 6 and 8 weeks of age. Allow a minimum of 14 days for the uterus to regress to a stable baseline weight.[6]
-
Dosing: Administer the test substance (this compound) daily by oral gavage or subcutaneous injection for a minimum of three consecutive days.[6]
-
Necropsy: Euthanize the animals approximately 24 hours after the last dose.[6]
-
Uterine Weight Measurement: Carefully dissect and weigh the uterus.
-
Data Analysis: Compare the mean uterine weight of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates a positive estrogenic response.[6]
Metabolism and Pharmacokinetics of this compound
Studies in rats have shown that after oral administration, this compound is rapidly absorbed, with peak plasma concentrations detected at 30 minutes.[7] The clearance of this compound from plasma follows a bi-phasic curve, with an initial half-life of 30 minutes and a slower half-life of 4 hours and 30 minutes.[7] There is little evidence of metabolism of this compound to estrone.[7] this compound exhibits high bioavailability and undergoes minimal first-pass metabolism.[3] This is attributed to the sulfamate moiety, which leads to its binding to carbonic anhydrase and subsequent uptake and storage in erythrocytes.[3] This sequestration in red blood cells in the hepatic portal vein prevents this compound from entering the liver during the first pass.[3]
Paradoxical Estrogenicity of this compound
Despite its potent STS inhibitory activity and its design as an anti-estrogenic agent, this compound has demonstrated paradoxical estrogenic effects in rodent models. This was an unexpected finding that halted its clinical development for the treatment of estrogen-dependent cancers. The precise mechanism for this in vivo estrogenicity in rodents is not fully elucidated but is a critical consideration in the development of STS inhibitors.
Conclusion
Estrone Sulfamate (this compound) is a powerful tool for studying the sulfatase pathway of estrogen metabolism and serves as a lead compound for the development of novel STS inhibitors. Its high potency and unique pharmacokinetic profile, characterized by erythrocyte sequestration and avoidance of first-pass metabolism, are of significant interest. However, the paradoxical estrogenicity observed in preclinical models underscores the complexity of steroid hormone action and the importance of thorough in vivo characterization of new therapeutic agents. Future research in this area will likely focus on developing non-steroidal STS inhibitors or modifying the steroidal backbone of compounds like this compound to eliminate estrogenic activity while retaining potent STS inhibition.
References
- 1. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future | MDPI [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Estrone sulfamate - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and evaluation of analogues of estrone-3-O-sulfamate as potent steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Pharmacokinetics of oestrone-3-O-sulphamate - PubMed [pubmed.ncbi.nlm.nih.gov]
General Workflow for Pharmacophore Identification
An in-depth analysis of the pharmacophore for a compound named "Emate" cannot be provided at this time due to a lack of publicly available scientific literature and data corresponding to this name. Searches for "this compound" in chemical and pharmacological databases have not yielded a specific molecule or drug entity for which a pharmacophore model has been described.
It is possible that "this compound" may be an internal project code, a very recent discovery not yet published, or a misspelling of a different compound. For a comprehensive technical guide to be developed, the correct chemical identifier (such as the IUPAC name, CAS number, or a common synonym) is required.
Once the correct compound is identified, a thorough investigation into its pharmacophore can be conducted. This would typically involve the following steps:
A detailed workflow is essential for accurately defining a compound's pharmacophore. This process integrates computational and experimental data to create a model that can guide further drug discovery efforts.
Caption: A generalized workflow for pharmacophore modeling and its application in drug discovery.
Key Experimental Protocols
The development of a robust pharmacophore model relies on high-quality experimental data. The following are examples of key experimental protocols that would be necessary.
1. Radioligand Binding Assay
This experiment is fundamental for determining the binding affinity of a compound to its target receptor.
-
Objective: To quantify the affinity (Ki) of the test compound for its target.
-
General Protocol:
-
A preparation of cells or membranes expressing the target receptor is used.
-
A known radiolabeled ligand with high affinity for the target is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound ('this compound') are added to compete with the radioligand for binding.
-
After reaching equilibrium, the bound and free radioligand are separated via filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The IC50 (the concentration of the test compound that displaces 50% of the radioligand) is calculated.
-
The Ki is then determined using the Cheng-Prusoff equation.
-
2. Functional Cellular Assay
This type of assay measures the biological effect of the compound after it binds to its target.
-
Objective: To determine the potency (EC50) and efficacy of the compound.
-
Example Protocol (for a GPCR target):
-
Cells engineered to express the target receptor and a reporter system (e.g., cAMP-responsive element-luciferase) are cultured.
-
The cells are treated with varying concentrations of the test compound.
-
Following incubation, the downstream signaling molecule (e.g., cAMP) or the reporter gene expression is measured.
-
A dose-response curve is generated to calculate the EC50, the concentration at which the compound produces 50% of its maximal effect.
-
Illustrative Signaling Pathway
Assuming "this compound" were an inhibitor of a receptor tyrosine kinase (RTK) pathway, the mechanism of action could be visualized as follows.
Caption: A diagram showing the hypothetical inhibition of a receptor tyrosine kinase pathway by "this compound".
To proceed with a detailed analysis, please provide a more specific identifier for the compound of interest.
The Discovery and History of Estrone-3-O-sulfamate: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Estrone-3-O-sulfamate (EMATE), a synthetic derivative of the natural estrogen estrone (B1671321), holds a significant place in the history of endocrine-targeted cancer therapy. It was the first in a class of potent, irreversible inhibitors of the enzyme steroid sulfatase (STS). The discovery of this compound in the early 1990s opened a new avenue for the treatment of hormone-dependent diseases, particularly estrogen receptor-positive (ER+) breast cancer. This technical guide provides a comprehensive overview of the discovery, history, and key scientific data related to Estrone-3-O-sulfamate, intended for researchers, scientists, and professionals in the field of drug development.
The Dawn of a New Therapeutic Strategy: The Discovery of Estrone-3-O-sulfamate
The pioneering work on Estrone-3-O-sulfamate was first reported in 1994 by a team of researchers including N. M. Howarth, A. Purohit, M. J. Reed, and B. V. L. Potter.[1] Their seminal paper, published in the Journal of Medicinal Chemistry, detailed the synthesis and potent inhibitory activity of this compound against steroid sulfatase (STS).[1] This discovery was a landmark in the field of cancer endocrinology, as it introduced a novel mechanism for suppressing estrogen production in tumors.
At the time, the primary treatments for hormone-dependent breast cancer focused on blocking the estrogen receptor with drugs like tamoxifen (B1202) or inhibiting the aromatase enzyme, which is responsible for the final step in estrogen synthesis. The work of Potter and his colleagues highlighted a different critical pathway: the conversion of inactive steroid sulfates, such as estrone sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2] This conversion is catalyzed by the enzyme steroid sulfatase (STS). In postmenopausal women, the STS pathway is a major source of estrogens in peripheral tissues, including breast tumors.[3] By irreversibly inhibiting STS, this compound effectively cuts off this supply of estrogens, thereby depriving ER+ cancer cells of the hormonal stimulation they need to grow and proliferate.
Quantitative Analysis of Steroid Sulfatase Inhibition
The potency of Estrone-3-O-sulfamate and its analogues as STS inhibitors has been extensively studied. The following tables summarize key quantitative data from various in vitro studies, providing a comparative look at their inhibitory activities.
| Compound | Cell Line/Preparation | IC50 (nM) | Reference(s) |
| Estrone-3-O-sulfamate (this compound) | Placental Microsomes | 18 | [4] |
| Estrone-3-O-sulfamate (this compound) | MCF-7 Cells | 0.83 | [4] |
| 4-nitro-EMATE | Placental Microsomes | 0.8 | [5][6] |
| 4-nitro-EMATE | MCF-7 Cells | 0.01 | [5][6] |
| 2-chloroestrone 3-sulfamate | Placental Microsomes | 4.0 (Ki) | [7] |
| 2-bromoestrone 3-sulfamate | Placental Microsomes | 11.3 (Ki) | [7] |
Table 1: Inhibitory Concentration (IC50/Ki) of Estrone-3-O-sulfamate and Analogues against Steroid Sulfatase.
| Compound | In Vivo Model | Dose | Inhibition of STS Activity | Reference(s) |
| Estrone-3-O-sulfamate (this compound) | Rats | 1 mg/kg (oral or subcutaneous) | Effective abolition in all tissues assessed | [8] |
| Estrone-3-O-sulfamate (this compound) | Rats | 10 mg/kg (single dose) | >90% inhibition after 7 days (hepatic) | [8] |
Table 2: In Vivo Efficacy of Estrone-3-O-sulfamate in Inhibiting Steroid Sulfatase Activity.
Experimental Protocols
Synthesis of Estrone-3-O-sulfamate
The synthesis of Estrone-3-O-sulfamate is achieved through the reaction of estrone with sulfamoyl chloride.[9] While the original 1994 publication provides the initial report, subsequent papers have elaborated on the general methodology. The following is a representative protocol:
Materials:
-
Estrone
-
Sodium hydride (NaH)
-
Sulfamoyl chloride (H₂NSO₂Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Estrone is dissolved in anhydrous DMF.
-
The solution is cooled in an ice bath, and sodium hydride is added portion-wise. The reaction mixture is stirred at this temperature for a specified period to allow for the formation of the sodium salt of estrone.
-
Sulfamoyl chloride, dissolved in anhydrous DMF, is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the careful addition of water.
-
The product is extracted with ethyl acetate. The organic layers are combined, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield Estrone-3-O-sulfamate.
-
The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Steroid Sulfatase Inhibition Assay
The inhibitory activity of Estrone-3-O-sulfamate and its analogues on steroid sulfatase is typically determined using either placental microsomes or intact cancer cell lines like MCF-7. The following is a generalized protocol for an in vitro STS inhibition assay:
Materials:
-
Human placental microsomes or MCF-7 breast cancer cells
-
[³H]-Estrone sulfate (radiolabeled substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Test compounds (e.g., Estrone-3-O-sulfamate) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Enzyme/Cell Preparation: A suspension of human placental microsomes or a lysate of MCF-7 cells is prepared in the assay buffer.
-
Incubation: Aliquots of the enzyme/cell preparation are pre-incubated with various concentrations of the test compound (or vehicle control) for a defined period at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the radiolabeled substrate, [³H]-Estrone sulfate.
-
Reaction Termination and Extraction: After a specific incubation time at 37°C, the reaction is terminated. The product, [³H]-Estrone, is then extracted from the aqueous phase using an organic solvent (e.g., toluene (B28343) or ethyl acetate).
-
Quantification: The radioactivity in the organic layer, which corresponds to the amount of [³H]-Estrone formed, is measured using a scintillation counter.
-
Data Analysis: The percentage of STS inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
Estrone-3-O-sulfamate acts as an active site-directed, irreversible inhibitor of steroid sulfatase.[9] The sulfamate (B1201201) moiety is crucial for its mechanism of action. It is proposed that the STS enzyme recognizes the sulfamate group, and in the process of attempting to hydrolyze it, a reactive intermediate is formed. This intermediate then covalently binds to a key amino acid residue within the active site of the enzyme, leading to its permanent inactivation.
The downstream effect of STS inhibition is a significant reduction in the local production of active estrogens within hormone-dependent tissues. This disrupts the signaling pathway that promotes the growth of ER+ breast cancer cells.
Caption: Signaling pathway of steroidogenesis and the inhibitory action of Estrone-3-O-sulfamate.
Clinical Development and Subsequent Directions
Despite its high potency and promising preclinical data, Estrone-3-O-sulfamate itself did not advance to clinical trials.[8] This was due to the observation of paradoxical estrogenicity in rodent models.[8][10] This unexpected estrogenic activity was a significant drawback for a drug intended to treat estrogen-dependent cancers.
However, the discovery of this compound and the validation of steroid sulfatase as a therapeutic target paved the way for the development of other STS inhibitors. A notable successor is Irosustat (also known as STX64 or 667-COUMATE), a non-steroidal STS inhibitor, which became the first in its class to enter clinical trials for hormone-dependent cancers.[11] The development of Irosustat and other second and third-generation STS inhibitors is a direct legacy of the foundational research on Estrone-3-O-sulfamate.
Conclusion
The discovery of Estrone-3-O-sulfamate in 1994 was a pivotal moment in the field of endocrine oncology. As the first potent, irreversible inhibitor of steroid sulfatase, it unveiled a new and important therapeutic target for hormone-dependent cancers. While this compound itself did not reach clinical application, the scientific knowledge and principles established through its study have been instrumental in the continued development of novel STS inhibitors with significant therapeutic potential. The story of Estrone-3-O-sulfamate serves as a compelling example of how a pioneering lead compound can shape the direction of drug discovery for years to come.
References
- 1. Estrone sulfamates: potent inhibitors of estrone sulfatase with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and evaluation of analogues of estrone-3-O-sulfamate as potent steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. Inhibition of estrone sulfatase by aromatase inhibitor-based estrogen 3-sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrone sulfamate - Wikipedia [en.wikipedia.org]
- 9. Inactivation of steroid sulfatase by an active site-directed inhibitor, estrone-3-O-sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of estrone sulfatase and proliferation of human breast cancer cells by nonsteroidal (p-O-sulfamoyl)-N-alkanoyl tyramines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
irreversible inhibition of STS by Emate
An In-depth Technical Guide on the Irreversible Inhibition of Steroid Sulfatase (STS) by Estrone-3-O-sulfamate (Emate)
Introduction
Steroid sulfatase (STS) is a pivotal enzyme in the steroidogenesis pathway, responsible for the hydrolysis of inactive steroid sulfates into their biologically active forms.[1][2] It cleaves the sulfate (B86663) group from various precursors, including estrone (B1671321) sulfate (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), converting them into estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2][3] These products can be further metabolized into potent estrogens and androgens, which can stimulate the growth of hormone-dependent cancers such as breast and prostate cancer.[2][3] Consequently, STS has emerged as a significant therapeutic target.
Estrone-3-O-sulfamate (this compound), a synthetic derivative of estrone, was the first identified irreversible, active-site-directed inhibitor of STS.[4][5] Its high potency and specific mechanism of action have made it a critical tool for studying the role of STS in various physiological and pathological processes. This guide provides a comprehensive technical overview of the , detailing its mechanism, quantitative inhibitory properties, relevant experimental protocols, and its impact on steroid signaling pathways.
Mechanism of Irreversible Inhibition
This compound acts as an active-site-directed irreversible inhibitor.[4] The core of its inhibitory action lies in the aryl sulfamate (B1201201) ester group, which serves as the active pharmacophore.[6] The mechanism involves the inactivation of the STS enzyme through the sulfamoylation of a key amino acid residue within its active site.
The proposed mechanism proceeds as follows:
-
Active Site Binding : this compound, mimicking the natural substrate estrone sulfate, binds to the active site of the STS enzyme.
-
Sulfamoyl Group Transfer : The enzyme's catalytic machinery, which normally hydrolyzes the sulfate ester of the natural substrate, instead attacks the sulfamate group of this compound. This process is facilitated by a unique formylglycine (FGly) residue present in the active site of sulfatases.[7][8]
-
Covalent Modification : A nucleophilic attack from a hydroxyl group on the hydrated formylglycine residue on the sulfur atom of this compound's sulfamoyl group leads to the transfer of the sulfamoyl moiety (SO₂NH₂) to the enzyme.[3]
-
Irreversible Inactivation : This transfer results in a covalently modified, sulfamoylated enzyme. This modification is irreversible, as the sulfamoylated enzyme cannot be readily hydrolyzed to regenerate the active form, leading to a "dead-end" product and permanent inactivation of the enzyme.[4][9]
This time- and concentration-dependent inactivation is a hallmark of irreversible inhibition.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Inactivation of steroid sulfatase by an active site-directed inhibitor, estrone-3-O-sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Epithelial-to-Mesenchymal Transition (EMT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epithelial-to-Mesenchymal Transition (EMT) is a fundamental biological process where epithelial cells, which are typically stationary and interconnected, undergo a series of biochemical changes to assume a mesenchymal phenotype. This transition endows cells with migratory and invasive properties, playing a crucial role in embryonic development, tissue regeneration, and wound healing. However, the aberrant activation of EMT is a hallmark of cancer progression and metastasis, contributing to therapeutic resistance. Understanding the molecular mechanisms that govern EMT is therefore paramount for the development of novel anti-cancer therapies.
These application notes provide a comprehensive overview of in vitro experimental protocols to induce, analyze, and quantify EMT in cancer cell lines. The methodologies detailed herein are designed to offer robust and reproducible approaches for researchers investigating the signaling pathways and cellular changes associated with this critical process.
Key Signaling Pathways in EMT
Several conserved signaling pathways are known to be potent inducers of EMT. These pathways converge on the activation of key transcription factors that orchestrate the complex cellular reprogramming of EMT.
One of the most well-characterized inducers of EMT is the Transforming Growth Factor-beta (TGF-β) signaling pathway. Upon ligand binding, the TGF-β receptors activate intracellular signaling cascades, primarily through the Smad proteins, which then translocate to the nucleus to regulate the expression of EMT-related genes. Other significant pathways involved in EMT induction include Wnt, Notch, and Receptor Tyrosine Kinase (RTK) signaling. These pathways often exhibit crosstalk, creating a complex regulatory network that governs the dynamic nature of EMT.
Figure 1: Key signaling pathways inducing EMT.
Experimental Protocols
Protocol 1: Induction of EMT in Epithelial Cancer Cells using TGF-β1
This protocol describes a method for inducing EMT in a monolayer culture of epithelial cancer cells, such as MCF-7 (human breast adenocarcinoma), using recombinant human TGF-β1.
Materials:
-
Epithelial cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Human TGF-β1 (carrier-free)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density of 1 x 10^5 cells per well in complete culture medium.
-
Cell Adherence: Incubate the cells for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
TGF-β1 Treatment: After 24 hours, replace the medium with fresh complete culture medium containing TGF-β1 at a final concentration of 5 ng/mL. For a negative control, add the same volume of vehicle (e.g., sterile 4 mM HCl containing 1 mg/mL BSA) to a separate well.
-
Incubation: Incubate the cells for 48-96 hours. Observe the cells daily for morphological changes characteristic of EMT, such as a transition from a cobblestone-like epithelial morphology to an elongated, spindle-shaped mesenchymal morphology.
-
Analysis: After the incubation period, the cells are ready for downstream analysis, such as immunofluorescence staining for EMT markers, RNA extraction for qPCR analysis, or protein extraction for Western blotting.
Protocol 2: Quantitative Real-Time PCR (qPCR) for EMT Marker Gene Expression
This protocol outlines the quantification of key EMT marker gene expression changes following EMT induction.
Materials:
-
Control and TGF-β1-treated cells from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CDH1 (E-cadherin), CDH2 (N-cadherin), VIM (Vimentin), SNAI1 (Snail), and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from both control and TGF-β1-treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.
-
qPCR Amplification: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression of the target genes in TGF-β1-treated cells compared to the control cells, normalized to the housekeeping gene.
Protocol 3: Transwell Invasion Assay
This protocol measures the invasive capacity of cells through a basement membrane matrix, a key functional hallmark of EMT.
Materials:
-
Control and TGF-β1-treated cells
-
Transwell inserts with 8.0 µm pore size polycarbonate membranes
-
24-well companion plates
-
Matrigel basement membrane matrix
-
Serum-free culture medium
-
Complete culture medium (chemoattractant)
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet staining solution
-
Microscope
Procedure:
-
Coating of Transwell Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Add the diluted Matrigel solution to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelation.
-
Cell Seeding: Harvest control and TGF-β1-treated cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Chemoattraction: Add 600 µL of complete culture medium containing 10% FBS to the lower chamber of the 24-well plate to serve as a chemoattractant.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 24-48 hours.
-
Removal of Non-invasive Cells: After incubation, carefully remove the non-invasive cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol, and then stain with Crystal Violet solution.
-
Quantification: Count the number of stained, invaded cells in several random microscopic fields. The results can be expressed as the average number of invaded cells per field or as a percentage of invasion relative to the control.
Data Presentation
The following tables summarize representative quantitative data obtained from in vitro EMT studies.
Table 1: Gene Expression Changes in MCF-7 Cells Following TGF-β1 Treatment (96 hours)
| Gene | Marker Type | Fold Change (TGF-β1 vs. Control) |
| CDH1 (E-cadherin) | Epithelial | -3.5 |
| CDH2 (N-cadherin) | Mesenchymal | +4.2 |
| VIM (Vimentin) | Mesenchymal | +5.1 |
| SNAI1 (Snail) | EMT Transcription Factor | +6.8 |
| TWIST1 | EMT Transcription Factor | +3.2 |
| ZEB1 | EMT Transcription Factor | +4.5 |
Table 2: Functional Changes in Cells Undergoing EMT
| Assay | Cell Line | Treatment | Result (Fold Change vs. Control) |
| Transwell Migration | A549 (Lung Carcinoma) | TGF-β1 (10 ng/mL, 48h) | +3.5 |
| Transwell Invasion | SKOV-3 (Ovarian Cancer) | IL-6 (50 ng/mL, 72h) | +2.8 |
| Wound Healing Assay | B16F10 (Melanoma) | - | 15-fold increase toward chemo-attractant |
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying EMT in vitro.
Figure 2: General workflow for in vitro EMT studies.
Conclusion
The protocols and data presented in these application notes provide a solid framework for the in vitro investigation of the Epithelial-to-Mesenchymal Transition. By employing these methodologies, researchers can effectively induce, characterize, and quantify EMT in various cancer cell models. A thorough understanding of the molecular underpinnings of EMT gained through such in vitro studies is essential for the identification of novel therapeutic targets and the development of more effective strategies to combat cancer metastasis and drug resistance.
Application Notes and Protocols for Emate (Estrone-3-O-sulfamate) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emate, chemically known as estrone-3-O-sulfamate (E2MATE), is a potent, irreversible inhibitor of the enzyme steroid sulfatase (STS).[1][2][3][4] STS plays a crucial role in the biosynthesis of active estrogens by hydrolyzing estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS) into their hormonally active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. By blocking this conversion, this compound effectively reduces the local production of estrogens that can fuel the growth of hormone-dependent cancers and other estrogen-related pathologies. These application notes provide a comprehensive overview of the appropriate dosage and protocols for the use of this compound in preclinical animal studies, with a focus on rodent models of breast cancer and endometriosis. A closely related compound, estradiol-3-O-sulfamate (E2MATE), is extensively metabolized to this compound and exhibits similar biological properties.[2]
Mechanism of Action
This compound acts as an active site-directed, irreversible inhibitor of steroid sulfatase.[1][3][4] The sulfamate (B1201201) moiety of this compound is transferred to a formylglycine residue within the active site of the STS enzyme, leading to its inactivation. This prevents the hydrolysis of circulating steroid sulfates, thereby decreasing the pool of active estrogens available to stimulate estrogen receptor (ER)-positive tissues.
Data Presentation: Dosage and Administration in Animal Models
The following tables summarize the quantitative data on this compound and E2MATE dosage from various preclinical studies.
Table 1: this compound Dosage in Rat Models
| Animal Model | Rat Strain | Administration Route | Dosage Range | Study Duration | Key Findings | Reference |
| Pharmacokinetics | Wistar | Oral | 10-40 mg/kg (single dose) | 6 hours | Dose-related plasma concentrations; rapid absorption. | Purohit et al. |
| Pharmacokinetics | Wistar | Intravenous | 40 mg/kg (single dose) | 6 hours | Biphasic clearance. | Purohit et al. |
| STS Inhibition | Not Specified | Oral | 10 mg/kg (single dose) | 7 days | >99% inhibition of liver STS activity within 30 mins; prolonged action.[3] | Purohit et al., 2000 |
| STS Inhibition | Not Specified | Subcutaneous | 1 mg/kg | Not Specified | Effective abolition of STS activity in all tissues assessed. | Not Specified |
| Mammary Tumor | Nitrosomethylurea (NMU)-induced | Ovariectomized Rats | Not Specified in retrieved results | Not Specified | Attenuated growth of estrone sulfate-stimulated tumors.[3] | Purohit et al., 1995b |
Table 2: E2MATE (this compound Prodrug) Dosage in Mouse Models
| Animal Model | Mouse Strain | Administration Route | Dosage Range | Study Duration | Key Findings | Reference |
| Endometriosis | Not Specified | Oral | 0.5 and 1.0 mg/kg/day | 21 days | Dose-dependent inhibition of STS activity in uterus, liver, and leukocytes. Reduced lesion weight and size.[1][5] | Colette et al., 2011 |
Experimental Protocols
N-Nitrosomethylurea (NMU)-Induced Mammary Carcinoma in Rats
This model is commonly used to study hormone-dependent breast cancer.
Protocol for Tumor Induction:
-
Animal Strain: Female Sprague-Dawley or Wistar rats are typically used.
-
Age: Induction is generally performed in juvenile rats (around 50-60 days of age).
-
Carcinogen: N-Nitrosomethylurea (MNU) is administered, often via intraperitoneal or intravenous injection, at a dose of 50 mg/kg body weight.
-
Tumor Development: Mammary tumors typically develop within 8 to 12 weeks after MNU administration. Tumor growth is monitored by palpation and measurement with calipers.
Protocol for this compound Treatment:
-
Tumor Establishment: Once tumors reach a palpable size (e.g., 1-1.5 cm in diameter), animals are randomized into control and treatment groups.
-
Ovariectomy: To study the effects of this compound on tumors stimulated by peripheral estrogen production (mimicking the postmenopausal state), rats are often ovariectomized.
-
Estrone Sulfate Stimulation: To ensure tumor growth is dependent on the STS pathway, ovariectomized rats can be supplemented with estrone sulfate.
-
This compound Administration:
-
Oral Gavage: Prepare a suspension of this compound in a suitable vehicle. While the specific formulation used in seminal studies is not detailed, a common approach is to use a vehicle like 0.5% carboxymethylcellulose (CMC) in water. Administer the desired dose (e.g., 10 mg/kg) daily via oral gavage.
-
Subcutaneous Injection: Prepare a solution or suspension of this compound. The vehicle should be sterile and biocompatible. Administer the desired dose (e.g., 1 mg/kg) subcutaneously.
-
-
Monitoring: Monitor tumor size, body weight, and general health of the animals throughout the study.
-
Endpoint Analysis: At the end of the study, collect tumors and other relevant tissues (liver, uterus) for histopathological analysis and measurement of STS activity.
Surgically Induced Endometriosis in Mice
This model is used to evaluate therapies for endometriosis.
Protocol for Endometriosis Induction:
-
Donor and Recipient Mice: Use mice of the same strain.
-
Uterine Tissue Collection: Euthanize donor mice and aseptically remove the uterus.
-
Tissue Preparation: Place the uterine tissue in sterile saline, open it longitudinally, and mince it into small fragments (approximately 1 mm³).
-
Implantation: Anesthetize the recipient mouse. Make a small incision in the abdominal wall and suture the uterine fragments to the peritoneal wall or major blood vessels.
Protocol for E2MATE Treatment:
-
Post-Surgical Recovery: Allow the animals to recover from surgery.
-
Treatment Initiation: Begin treatment with E2MATE or vehicle control.
-
Oral Administration: Administer E2MATE (0.5 or 1.0 mg/kg/day) orally for the duration of the study (e.g., 21 days).[1][5]
-
Monitoring: Monitor the animals for signs of distress.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and surgically expose the abdominal cavity. Identify, measure, and excise the endometriotic lesions. Analyze lesion weight, size, and histology. Collect other tissues (uterus, liver, leukocytes) to assess STS activity.[1][5]
Important Considerations
-
Estrogenic Activity of this compound: A critical consideration when using this compound in rodent models is its potent estrogenic activity, which was paradoxically observed despite its mechanism of action.[2] This effect limited its clinical development for breast cancer but should be carefully considered in the design and interpretation of animal studies. For studies where estrogenic effects are confounding, non-steroidal STS inhibitors may be more appropriate.
-
Formulation: For oral administration, ensuring a stable and homogenous suspension is crucial for accurate dosing. For parenteral routes, the formulation must be sterile and non-irritating. For intravenous administration in rats, propylene (B89431) glycol has been used as a vehicle.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Conclusion
This compound is a valuable tool for preclinical research into the role of the steroid sulfatase pathway in hormone-dependent diseases. The provided dosages and protocols, derived from the available literature, offer a foundation for designing robust in vivo studies. Researchers should carefully consider the specific aims of their study, the animal model chosen, and the inherent properties of this compound, particularly its estrogenicity in rodents, to ensure the generation of meaningful and reproducible data.
References
Application of Epithelial-Mesenchymal Transition (EMT) in Hormone-Dependent Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concept of "Emate" in the context of hormone-dependent diseases appears to be a likely reference to the biological process of Epithelial-Mesenchymal Transition (EMT). EMT is a cellular program where epithelial cells, which are typically stationary and adhere to one another, undergo a transformation to acquire mesenchymal characteristics. This transition allows them to become migratory and invasive.[1] In the context of hormone-dependent diseases such as breast cancer, prostate cancer, and endometriosis, EMT is a critical process that contributes to disease progression, metastasis, and therapeutic resistance.[2][3]
Hormone-dependent diseases are those in which hormones like estrogen and androgens play a crucial role in the development and progression of the disease.[4] In cancers like breast and prostate cancer, the interplay between hormonal signaling and EMT-inducing pathways is a key area of research for developing new therapeutic strategies.[5] Understanding and modeling EMT in these diseases is therefore of paramount importance for researchers and drug development professionals.
This document provides detailed application notes and protocols for studying EMT in various hormone-dependent disease models.
Application Notes
Breast Cancer Models
Breast cancer, particularly hormone receptor-positive subtypes, is a major area where EMT is extensively studied. The transition to a mesenchymal phenotype is associated with resistance to endocrine therapies and metastasis.[6]
-
In Vitro Models:
-
Cell Lines: MCF-7 (luminal A, epithelial) and MDA-MB-231 (triple-negative, mesenchymal) are classic examples used to study the extremes of the EMT spectrum.[7] Inducing EMT in epithelial cell lines like MCF-7 using agents like Transforming Growth Factor-beta (TGF-β) is a common approach.[8][9]
-
Organoids: Patient-derived organoids (PDOs) offer a more physiologically relevant 3D model to study EMT.[10] These models can recapitulate the heterogeneity of the original tumor and its response to EMT-inducing signals.[11]
-
-
In Vivo Models:
-
Xenografts: Injecting human breast cancer cell lines into immunocompromised mice is a standard method to study tumor growth and metastasis. Comparing the metastatic potential of epithelial versus mesenchymal cell lines provides insights into the role of EMT.[12]
-
Genetically Engineered Mouse Models (GEMMs): Models such as the MMTV-Her2/neu model can be used to study spontaneous tumor development and the associated EMT processes in an immunocompetent setting.[12]
-
Prostate Cancer Models
In prostate cancer, EMT is linked to the progression to castration-resistant prostate cancer (CRPC) and metastasis.[1][13]
-
In Vitro Models:
-
Cell Lines: LNCaP (androgen-sensitive, epithelial) and PC-3 or DU145 (androgen-insensitive, mesenchymal) are commonly used.[14] The Transwell migration and invasion assay is a key technique to quantify the migratory and invasive potential of these cells.[15][16]
-
3D Spheroids: Growing prostate cancer cells as spheroids in Matrigel provides a 3D context to study invasion and the effects of targeting EMT.[14]
-
-
In Vivo Models:
-
Orthotopic Xenografts: Injecting prostate cancer cells directly into the prostate of mice allows for the study of local invasion and metastasis to relevant organs like the lymph nodes and bone.[13]
-
GEMMs: Models like the Pb-Cre;PtenL/L;KrasG12D/+ model can be used to track EMT and the emergence of cancer stem-like cells during prostate cancer progression.[2]
-
Endometriosis Models
While not a cancer, endometriosis is a hormone-dependent disease where endometrial-like tissue grows outside the uterus. EMT is thought to play a role in the establishment and invasion of these ectopic lesions.[17]
-
In Vitro Models:
-
Primary Cell Cultures: Isolating and culturing epithelial and stromal cells from endometriotic lesions allows for the direct study of their characteristics and response to hormonal and EMT-inducing stimuli.[17]
-
Immortalized Cell Lines: Cell lines derived from endometriotic lesions can be used to study specific molecular pathways involved in EMT.[17]
-
-
In Vivo Models:
-
Surgical Induction Models: Transplanting uterine tissue into the peritoneal cavity of rodents is a common method to create an endometriosis-like condition and study the role of EMT in lesion development.[18]
-
Quantitative Data Summary
The following tables summarize quantitative data related to the study of EMT in hormone-dependent disease models.
Table 1: Changes in EMT Marker Expression in Breast Cancer Cells
| Cell Line | Treatment | E-cadherin Expression (fold change) | Vimentin Expression (fold change) | Reference |
| MCF-7 | TGF-β1 (5 ng/mL, 72h) | ↓ (significant decrease) | ↑ (significant increase) | [7][9] |
| HCC1954 | TGF-β1 + Collagen I | ↓ (slight decrease) | ↑ (significant increase) | [7] |
| MDA-MB-468 | EGF | ↓ (significant decrease) | ↑ (significant increase) | [19] |
Table 2: Quantitative Invasion and Migration in Prostate Cancer Cells
| Cell Line | Assay | Relative Invasion/Migration | Reference |
| LNCaP | 3D Matrigel Drop | Low | [14] |
| PC-3 | 3D Matrigel Drop | High | [14] |
| DU145 | 3D Matrigel Drop | High | [14] |
Table 3: EMT Marker Expression in Endometriosis
| Marker | Location in Lesion | Staining Intensity | Reference |
| E-cadherin | Glandular Epithelium | High | [18][20] |
| Vimentin | Stromal Cells | Mild to High | [18] |
| N-cadherin | Some Epithelial Cells | Positive | [17] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Inducing EMT
The induction of EMT is a complex process involving multiple signaling pathways that converge on the activation of EMT-inducing transcription factors (EMT-TFs) like Snail, Slug, Twist, and ZEB1/2.
References
- 1. Protocols for Migration and Invasion Studies in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tracking and Functional Characterization of Epithelial-Mesenchymal Transition and Mesenchymal Tumor Cells During Prostate Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epithelial-to-mesenchymal transition induced by TGF-β1 is mediated by AP1-dependent EpCAM expression in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccr.cancer.gov [ccr.cancer.gov]
- 5. Epithelial-to-Mesenchymal Transition Signaling Pathways Responsible for Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β Stimulation of EMT Programs Elicits Non-genomic ER-α Activity and Anti-estrogen Resistance in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An In Vitro Approach to Model EMT in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Modeling epithelial-mesenchymal transition in patient-derived breast cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organoids in breast cancer translational research: intersection of technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An in vivo model of epithelial to mesenchymal transition reveals a mitogenic switch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Progressive epithelial to mesenchymal transitions in ARCaPE prostate cancer cells during xenograft tumor formation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Protocols for Migration and Invasion Studies in Prostate Cancer. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Identification of an Invasive, N-Cadherin-Expressing Epithelial Cell Type in Endometriosis Using a New Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Induction of epithelial-mesenchymal transition (EMT) in breast cancer cells is calcium signal dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Creating a reliable indirect immunofluorescence protocol as a promising diagnostic tool for endometriosis | EndoNews [endonews.com]
Measuring Steroid Sulfatase Inhibition by Emate: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
Emate (Estrone-3-O-sulfamate) is a potent, irreversible inhibitor of the enzyme steroid sulfatase (STS). STS plays a crucial role in the biosynthesis of active estrogens by converting inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] By blocking this conversion, this compound effectively reduces the levels of active estrogens, making it a valuable tool for studying the role of steroid sulfatase in various physiological and pathological processes, particularly in hormone-dependent diseases like breast cancer.[3] These application notes provide detailed protocols for measuring the inhibitory activity of this compound against steroid sulfatase, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is an active site-directed inhibitor that irreversibly inactivates steroid sulfatase.[4] The mechanism involves the sulfamoylation of an active site residue within the enzyme, preventing it from hydrolyzing its natural substrates.[4] This irreversible inhibition leads to a sustained reduction in STS activity.
Quantitative Data Summary
The inhibitory potency of this compound against steroid sulfatase has been determined in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify its efficacy.
| Compound | Enzyme Source/Cell Line | Assay Type | Substrate | IC50 Value | Reference |
| This compound | MCF-7 Cells | Whole Cell Assay | Estrone Sulfate | 65 pM | [3] |
| This compound | Placental Microsomes | Enzyme Assay | Estrone Sulfate | - | [5] |
| This compound | HEK-293 Cells (STS-transfected) | Whole Cell Assay | Estrone Sulfate | Potent Inhibition | [6] |
Note: IC50 values can vary depending on the experimental conditions, including enzyme/cell source, substrate concentration, and incubation time.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the steroid sulfatase signaling pathway and the general workflow for measuring its inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. Stimulation of MCF-7 breast cancer cell proliferation by estrone sulfate and dehydroepiandrosterone sulfate: inhibition by novel non-steroidal steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MCF-7 breast cancer cell proliferation and in vivo steroid sulphatase activity by 2-methoxyoestradiol-bis-sulphamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a sulfamate-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Advanced Steroid Metabolism Analysis Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of steroid metabolism is crucial for understanding a wide range of physiological and pathological processes, including endocrine disorders, cancers, and metabolic diseases. Mass spectrometry-based techniques have become indispensable for the comprehensive analysis of steroids and their metabolites. Among these, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity, enabling the simultaneous quantification of multiple steroid hormones from complex biological matrices. This document provides detailed application notes and protocols for utilizing LC-MS/MS as a powerful tool in steroid metabolism research.
Core Principles of LC-MS/MS for Steroid Analysis
LC-MS/MS combines the separation capabilities of liquid chromatography with the precise detection and quantification abilities of tandem mass spectrometry. This synergy allows for the resolution of structurally similar steroid isomers and the accurate measurement of low-abundance hormones. The workflow typically involves sample preparation, chromatographic separation, ionization, and mass analysis.
Key Applications in Steroid Metabolism Research
-
Disease Biomarker Discovery: Analyzing steroid profiles can lead to the identification of biomarkers for various diseases, including breast cancer and cardiovascular conditions.
-
Endocrinology Studies: LC-MS/MS is superior to conventional immunoassays for assessing low concentrations of sex hormones and their precursors.
-
Clinical Diagnostics: Urine steroid metabolomics, powered by mass spectrometry and
Application Notes and Protocols: A Framework for Assessing the Efficacy of Emate in MCF-7 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive set of protocols to evaluate the efficacy of "Emate," a novel therapeutic agent, on the MCF-7 human breast cancer cell line. MCF-7 cells are a well-characterized, estrogen receptor-positive cell line, making them a valuable in vitro model for studying breast cancer therapies.[1] The following protocols detail established methodologies for assessing key indicators of anti-cancer drug efficacy, including cell viability, apoptosis induction, and cell cycle arrest.[2] These assays are fundamental in preclinical drug development to determine the potential of new therapeutic compounds.
Experimental Workflow
The overall experimental workflow is designed to systematically assess the impact of this compound on MCF-7 cells. The process begins with determining the cytotoxic concentration of this compound, followed by in-depth analyses of the mechanisms of cell death and cell cycle perturbation.
Caption: Experimental workflow for assessing this compound efficacy in MCF-7 cells.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, and the amount of formazan is proportional to the number of viable cells.[3]
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO, at a final concentration not exceeding 0.1%).
-
Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation, carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4] During apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to label apoptotic cells. Propidium (B1200493) iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[6]
Protocol:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat them with this compound at its predetermined IC50 concentration for an optimal duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash them with cold PBS, and centrifuge at 600 g for 5 minutes.[7][8]
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.[8]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[6]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[5][7]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[8] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[8][9]
Cell Cycle Analysis
This protocol utilizes propidium iodide (PI) to stain the cellular DNA content, allowing for the analysis of cell distribution in the different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[10] Anti-cancer agents often exert their effects by inducing cell cycle arrest at specific checkpoints.[11]
Protocol:
-
Cell Seeding and Treatment: Seed MCF-7 cells and treat them with this compound at its IC50 concentration as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol (B145695) overnight at -20°C.[12]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. The RNase A is necessary to prevent the staining of RNA.[10][12]
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be presented as a histogram showing the number of cells in each phase of the cell cycle.[7][13]
Signaling Pathway Visualization
The induction of apoptosis in MCF-7 cells can occur through intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14] Both pathways converge on the activation of caspases, which are the executioners of apoptosis.[15] MCF-7 cells are known to be caspase-3 deficient, and apoptosis often proceeds through the activation of other caspases like caspase-7 and caspase-9.[16]
Caption: Simplified overview of apoptotic pathways in MCF-7 cells.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Effect of this compound on MCF-7 Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle Control) | 100 ± SD | 100 ± SD | 100 ± SD |
| Concentration 1 | Mean ± SD | Mean ± SD | Mean ± SD |
| Concentration 2 | Mean ± SD | Mean ± SD | Mean ± SD |
| Concentration 3 | Mean ± SD | Mean ± SD | Mean ± SD |
| ... | ... | ... | ... |
| IC50 (µM) | Value | Value | Value |
Data are presented as mean ± standard deviation (SD) from at least three independent experiments.
Table 2: Effect of this compound on Apoptosis in MCF-7 Cells (Annexin V-FITC/PI Assay)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (IC50) | Mean ± SD | Mean ± SD | Mean ± SD |
Data are presented as mean ± standard deviation (SD) from at least three independent experiments.
Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (IC50) | Mean ± SD | Mean ± SD | Mean ± SD |
Data are presented as mean ± standard deviation (SD) from at least three independent experiments.
Conclusion
The protocols outlined in this document provide a robust framework for the initial preclinical evaluation of this compound's efficacy in MCF-7 breast cancer cells. The systematic assessment of cell viability, apoptosis, and cell cycle distribution will yield crucial data on the compound's anti-cancer potential and its mechanism of action. This information is vital for making informed decisions in the drug development pipeline.
References
- 1. MCF-7; a human breast cancer cell line with estrogen, androgen, progesterone, and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. kumc.edu [kumc.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Flow Cytometry Protocol [sigmaaldrich.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow cytometric cell cycle analysis [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Epithelial-Mesenchymal Transition (EMT) in Preclinical Cancer Models
Introduction
The Epithelial-Mesenchymal Transition (EMT) is a fundamental biological process implicated in embryonic development, tissue repair, and wound healing.[1][2] In the context of cancer, EMT is a critical mechanism that allows epithelial tumor cells to acquire mesenchymal characteristics, leading to increased motility, invasion, and resistance to therapies.[3][4][5] This transition is a key step in the metastatic cascade, the primary cause of cancer-related mortality.[2][6] Understanding and targeting EMT in preclinical cancer models is therefore a pivotal area of oncology research.
These application notes provide an overview of the key signaling pathways driving EMT and offer generalized protocols for its investigation in preclinical settings.
Key Signaling Pathways in EMT
EMT is orchestrated by a complex network of signaling pathways that converge on the activation of key transcription factors, such as Snail, Slug, Twist, and ZEB1/2.[4] These transcription factors repress epithelial markers, most notably E-cadherin, and upregulate mesenchymal markers like N-cadherin and vimentin.[2]
Transforming Growth Factor-β (TGF-β) Signaling
The TGF-β pathway is one of the most well-characterized inducers of EMT.[1][7] TGF-β ligands bind to their receptors on the cell surface, initiating a signaling cascade that can proceed through canonical (Smad-dependent) and non-canonical pathways.[7][8]
-
Canonical Pathway: Upon ligand binding, the TGF-β receptors phosphorylate Smad2 and Smad3, which then bind to Smad4. This complex translocates to the nucleus to regulate the expression of EMT-inducing transcription factors.[7]
-
Non-Canonical Pathways: TGF-β can also signal through other pathways, including MAPK and PI3K/Akt, which cooperate to promote EMT.[6][7]
Caption: TGF-β signaling pathway inducing EMT.
Wnt/β-catenin Signaling
The Wnt signaling pathway plays a crucial role in development and is frequently dysregulated in cancer.[1][8] In the canonical pathway, Wnt ligands bind to their receptors, leading to the stabilization and nuclear accumulation of β-catenin.[7] In the nucleus, β-catenin acts as a co-activator for transcription factors that promote the expression of EMT-related genes.[7]
Caption: Wnt/β-catenin signaling pathway in EMT.
Notch Signaling
The Notch signaling pathway is an evolutionarily conserved pathway that regulates cell fate decisions. In the context of cancer, Notch signaling can induce EMT.[1] This occurs through ligand-receptor interactions between adjacent cells, leading to the cleavage and release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to activate the transcription of target genes, including those that promote EMT.[1]
Experimental Protocols for Studying EMT
Investigating EMT in preclinical cancer models typically involves a combination of in vitro and in vivo approaches.
In Vitro Induction and Assessment of EMT
Objective: To induce and confirm EMT in cancer cell lines.
Materials:
-
Cancer cell lines of epithelial origin (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Recombinant human TGF-β1 (or other EMT inducers like EGF, HGF)
-
Antibodies for immunofluorescence and western blotting (E-cadherin, N-cadherin, Vimentin, Snail, Slug)
-
Migration and invasion assay kits (e.g., Transwell assays)
Protocol:
-
Cell Culture: Culture epithelial cancer cells under standard conditions.
-
EMT Induction: Treat cells with an EMT-inducing factor (e.g., 5-10 ng/mL TGF-β1) for 48-72 hours. An untreated control group should be maintained in parallel.
-
Morphological Assessment: Observe changes in cell morphology using phase-contrast microscopy. Look for a transition from a cobblestone-like epithelial morphology to an elongated, spindle-shaped mesenchymal morphology.
-
Molecular Analysis (Western Blotting/qRT-PCR):
-
Lyse cells and quantify protein/RNA.
-
Perform western blotting or qRT-PCR to assess the expression of epithelial (E-cadherin) and mesenchymal (N-cadherin, Vimentin) markers, as well as key EMT transcription factors (Snail, Slug).
-
-
Immunofluorescence:
-
Fix and permeabilize cells on coverslips.
-
Incubate with primary antibodies against epithelial and mesenchymal markers.
-
Incubate with fluorescently labeled secondary antibodies and visualize using a fluorescence microscope.
-
-
Functional Assays (Migration and Invasion):
-
Seed treated and control cells into the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays).
-
Add a chemoattractant (e.g., serum) to the lower chamber.
-
After incubation (12-48 hours), quantify the number of cells that have migrated/invaded to the lower surface of the insert.
-
Caption: Workflow for in vitro EMT studies.
In Vivo Assessment of EMT in Xenograft Models
Objective: To evaluate EMT in a tumor microenvironment.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell lines (epithelial or those with induced EMT)
-
Matrigel (optional, for enhancing tumor take rate)
-
Calipers for tumor measurement
-
Tissue fixation and processing reagents
-
Antibodies for immunohistochemistry (IHC)
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of cancer cells in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Tumor Cell Implantation: Subcutaneously or orthotopically inject the cancer cells into the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Tissue Collection and Processing:
-
At the study endpoint, euthanize the mice and excise the tumors.
-
Fix the tumors in formalin and embed them in paraffin.
-
-
Immunohistochemistry (IHC):
-
Section the paraffin-embedded tumors.
-
Perform IHC staining for epithelial and mesenchymal markers to assess the EMT status within the tumor tissue. Look for spatial patterns of marker expression, for instance at the invasive front of the tumor.
-
Data Presentation
Quantitative data from EMT studies should be presented in a clear and organized manner to facilitate comparison between experimental groups.
Table 1: In Vitro EMT Marker Expression
| Treatment Group | Relative E-cadherin Expression (fold change) | Relative N-cadherin Expression (fold change) | Relative Vimentin Expression (fold change) |
| Control | 1.0 | 1.0 | 1.0 |
| EMT Inducer X | |||
| Test Compound Y |
Table 2: In Vitro Functional Assays
| Treatment Group | Cell Migration (normalized to control) | Cell Invasion (normalized to control) |
| Control | 1.0 | 1.0 |
| EMT Inducer X | ||
| Test Compound Y |
Table 3: In Vivo Tumor Growth in Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | |
| Test Compound Z |
Conclusion
The study of Epithelial-Mesenchymal Transition is crucial for understanding cancer progression and developing novel therapeutic strategies. The protocols and information provided herein offer a foundational framework for researchers to investigate EMT in preclinical cancer models. Careful experimental design and multi-faceted analysis are essential for generating robust and translatable findings in this complex and dynamic process.
References
- 1. Signaling mechanisms of the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key Mechanism Identified in Metastatic Breast Cancer | UKNow [uknow.uky.edu]
- 3. EMT as the ultimate survival mechanism of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epithelial to Mesenchymal Transition: A Mechanism that Fuels Cancer Radio/Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Epithelial–Mesenchymal Transition (EMT) to Overcome Drug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epithelial-to-Mesenchymal Transition Signaling Pathways Responsible for Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contribution of Soluble Factors to EMT | Cell Signaling Technology [cellsignal.com]
- 8. Epithelial–mesenchymal plasticity in cancer: signaling pathways and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Estrogenic Side Effects of Emate in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the potential estrogenic side effects of a hypothetical compound, "Emate," during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it have estrogenic side effects?
A1: this compound is a hypothetical novel compound under investigation. While its primary mechanism of action may be unrelated to estrogen signaling, off-target effects can occur. Many compounds can interact with estrogen receptors (ERα and ERβ) due to structural similarities with endogenous estrogens, leading to unintended estrogenic or anti-estrogenic activity in various tissues.[1][2] Such effects are critical to characterize for any new investigational drug.
Q2: What are the common indicators of estrogenic activity in vivo?
A2: Common indicators of unwanted estrogenic activity in rodent models include:
-
Uterine Growth: An increase in uterine weight (uterotrophic effect) is a hallmark of estrogenic activity.[3][4][5]
-
Vaginal Cornification: Changes in the vaginal epithelium, specifically an increase in cornified cells, indicate estrogenic stimulation.[3][6]
-
Altered Estrous Cycles: Disruption of the normal estrous cycle, such as persistent estrus.[7][8]
-
Suppressed Luteinizing Hormone (LH) Levels: Estrogenic compounds can suppress LH secretion through negative feedback on the pituitary gland.[9]
-
Induction of Estrogen-Responsive Genes: Increased expression of genes known to be regulated by estrogen, such as PGR (progesterone receptor) and GREB1 (Growth Regulation by Estrogen in Breast Cancer 1).[10][11]
Q3: What are the initial steps to confirm suspected estrogenic activity of this compound?
A3: A tiered approach is recommended. Start with a foundational in vivo assay, such as the uterotrophic assay in ovariectomized female rodents.[4][12][13] This model removes the influence of endogenous estrogens, providing a clear baseline.[12] If this assay is positive, proceed to more detailed characterization, including vaginal cytology and analysis of estrogen-responsive gene expression in target tissues like the uterus.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with this compound.
Problem 1: Unexpected increase in uterine weight in this compound-treated animals.
| Possible Cause | Troubleshooting Step |
| Direct Estrogenic Agonism: this compound may be directly binding to and activating estrogen receptors. | 1. Perform a Uterotrophic Assay: Conduct a dose-response study in ovariectomized rats or mice to confirm a statistically significant increase in uterine weight compared to a vehicle control.[4][13] 2. Receptor Binding Assay (In Vitro): Assess this compound's ability to bind to ERα and ERβ in a competitive binding assay to determine its affinity.[14] |
| Metabolic Activation: A metabolite of this compound, not the parent compound, may be estrogenic. | 1. In Vitro Metabolism Studies: Incubate this compound with liver microsomes and test the resulting metabolites for estrogenic activity in an in vitro reporter gene assay.[15] 2. Analyze Metabolite Profile: Identify the major metabolites of this compound in vivo and synthesize them for direct testing in the uterotrophic assay. |
| Experimental Error: Issues with animal model, dosing, or tissue collection. | 1. Verify Ovariectomy: Ensure complete removal of ovarian tissue, as residual tissue can be a source of endogenous estrogen. 2. Dosing Accuracy: Double-check all dose calculations, solution preparations, and administration volumes. 3. Consistent Necropsy: Standardize the necropsy and uterine trimming procedure to ensure consistency in blotted uterine weights.[16] |
Problem 2: Disrupted estrous cycles (e.g., persistent estrus) in female mice.
| Possible Cause | Troubleshooting Step |
| Potent Estrogenic Effect: this compound's estrogenic activity is overriding the natural hormonal cycle. | 1. Vaginal Cytology Assay: Perform daily vaginal smears to characterize the stage of the estrous cycle.[6][7] A prolonged presence of cornified epithelial cells suggests a persistent estrogenic effect.[3][8] 2. Hormone Analysis: Measure serum levels of LH, FSH, estradiol, and progesterone (B1679170) to assess the impact on the hypothalamic-pituitary-gonadal (HPG) axis. |
| Neuroendocrine Disruption: this compound may be affecting the hormonal feedback loops in the brain. | 1. Assess LH Pulsatility: Estrogenic compounds can disrupt the pulsatile release of GnRH and LH. This requires more intensive blood sampling and analysis. 2. Gene Expression in Hypothalamus/Pituitary: Use qPCR to measure the expression of key genes involved in hormone regulation (e.g., Kiss1, GnRH). |
Problem 3: Inconsistent or borderline results in estrogenicity assays.
| Possible Cause | Troubleshooting Step |
| Weak Agonist Activity: this compound may be a weak partial agonist of the estrogen receptor. | 1. Expand Dose-Response Range: Test a wider range of doses in the uterotrophic assay, including higher concentrations, to establish a clear dose-response relationship.[13] 2. Increase Statistical Power: Increase the number of animals per group to enhance the ability to detect subtle but significant effects.[16] |
| Route of Administration: Bioavailability and metabolism may differ depending on the dosing route (e.g., oral gavage vs. subcutaneous injection).[4] | 1. Compare Dosing Routes: Conduct parallel studies using different routes of administration to determine if this influences the observed estrogenic effects. 2. Pharmacokinetic Analysis: Correlate plasma concentrations of this compound and its metabolites with the observed estrogenic endpoints. |
| Assay Variability: Inherent biological and technical variability. | 1. Standardize Procedures: Ensure all experimental procedures, from animal handling to data collection, are strictly standardized. 2. Use Positive and Negative Controls: Always include a potent estrogen (e.g., 17α-ethinylestradiol) as a positive control and a vehicle control to ensure the assay is performing correctly.[17] |
Quantitative Data Summary
The following tables present hypothetical data for this compound, illustrating how to structure results from key assays.
Table 1: In Vitro Estrogen Receptor (ER) Activity Profile
| Compound | ERα Binding Affinity (Ki, nM) | ERβ Binding Affinity (Ki, nM) | ERα Reporter Gene Assay (EC50, nM) |
| 17β-Estradiol (Control) | 0.1 | 0.2 | 0.05 |
| This compound | 50 | 120 | 25 |
| Negative Control | >10,000 | >10,000 | >10,000 |
Table 2: In Vivo Uterotrophic Assay Results in Ovariectomized Rats (3-Day Dosing)
| Treatment Group | Dose (mg/kg/day) | N | Mean Blotted Uterine Weight (mg) ± SEM | % Increase vs. Vehicle |
| Vehicle Control | 0 | 8 | 25.4 ± 1.5 | 0% |
| Ethinylestradiol (Positive Control) | 0.003 | 8 | 85.2 ± 5.1 | 235% |
| This compound | 10 | 8 | 30.1 ± 2.0 | 18.5% |
| This compound | 50 | 8 | 45.8 ± 3.3 | 80.3% |
| This compound | 100 | 8 | 62.5 ± 4.7 | 146.1% |
Key Experimental Protocols
Protocol 1: Rodent Uterotrophic Assay (Agonist)
This assay is considered a reliable in vivo method for detecting estrogenic activity.[3][4]
-
Animal Model: Use either immature female rats (21 days old) or adult ovariectomized female rats (6-8 weeks old, with a 14-day recovery period post-surgery).[5] The ovariectomized model is often preferred to eliminate confounding endogenous estrogens.[4][12]
-
Acclimation: Acclimate animals for at least 5 days before the start of the study.
-
Group Allocation: Randomly assign animals to treatment groups (n=6-8 per group). Include a vehicle control (e.g., corn oil) and a positive control (e.g., ethinylestradiol).
-
Dosing: Administer this compound (at least 3 dose levels), vehicle, or positive control daily for three consecutive days via oral gavage or subcutaneous injection.[16]
-
Necropsy: Approximately 24 hours after the final dose, euthanize the animals.[16]
-
Uterine Weight Measurement: Carefully dissect the uterus, trim away fat and connective tissue, and record the "wet" uterine weight. Blot the uterus to remove luminal fluid and record the "blotted" uterine weight.
-
Data Analysis: Compare the mean uterine weights of the this compound-treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A statistically significant increase indicates a positive uterotrophic response.[5]
Protocol 2: Vaginal Cytology Assay
This assay assesses estrogenic effects by observing changes in the cell types of the vaginal epithelium.[3][18]
-
Animal Model: Use adult, intact female rats or mice with regular estrous cycles.
-
Baseline Monitoring: Monitor cycles for at least one full cycle (4-5 days in mice) prior to dosing to establish a baseline.
-
Sample Collection: Collect vaginal cells daily by gently lavaging the vagina with a small amount of saline or using a moistened cotton-tipped applicator.[7][19]
-
Slide Preparation: Transfer the cell suspension to a clean microscope slide, allow it to air dry, and stain with a Romanowsky-type stain (e.g., Diff-Quik).[7]
-
Microscopic Examination: Examine the slide under a light microscope. Characterize the predominant cell types:
-
Data Analysis: Determine the stage of the estrous cycle for each animal each day. Treatment with an estrogenic compound will typically lead to a prolonged estrus stage, characterized by a high percentage (>80%) of superficial cells.[8]
Visualizations
Caption: Classical estrogen receptor (ER) signaling pathway.[20][21]
References
- 1. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. Simple, sensitive and reliable in vivo assays to evaluate the estrogenic activity of endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. mdpi.com [mdpi.com]
- 6. Vaginal cytology - Wikipedia [en.wikipedia.org]
- 7. assets.ctfassets.net [assets.ctfassets.net]
- 8. Vaginal Cytology in the Bitch and Queen - WSAVA2002 - VIN [vin.com]
- 9. Estrogen receptor alpha signaling pathways differentially regulate gonadotropin subunit gene expression and serum follicle-stimulating hormone in the female mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of estrogen-responsive genes based on the DNA binding properties of estrogen receptors using high-throughput sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Tool for EDC Research: In Vivo Assay Screens for Estrogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The OECD program to validate the rat uterotrophic bioassay. Phase 2: dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing environmental chemicals for estrogenicity using a combination of in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. oecd.org [oecd.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Vaginal Cytology | Veterian Key [veteriankey.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. academic.oup.com [academic.oup.com]
Technical Support Center: Estrone-3-O-sulfamate (EMATE)
Welcome to the technical support center for Estrone-3-O-sulfamate (EMATE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting support for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Estrone-3-O-sulfamate (this compound)?
A1: this compound is a potent and irreversible inhibitor of the enzyme steroid sulfatase (STS).[1][2] STS is responsible for hydrolyzing steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their hormonally active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[3] By inhibiting STS, this compound blocks the production of active estrogens, which is a therapeutic strategy for hormone-dependent conditions like breast cancer.[1]
Q2: What are the known or potential off-target effects of this compound?
A2: While this compound is a highly potent STS inhibitor, several off-target effects have been identified:
-
Inhibition of Carbonic Anhydrase: The sulfamate (B1201201) moiety of this compound can bind to and inhibit carbonic anhydrases (CAs), particularly CAII.[2] This interaction can lead to the sequestration of this compound in red blood cells.[1]
-
Antimicrotubule Activity: Derivatives of this compound, such as 2-methoxyestrone-3-O-sulfamate (2-MeOthis compound) and 2-ethylestrone-3-O-sulfamate (2-Etthis compound), have demonstrated activity as antimicrotubule agents.[4] They can induce mitotic arrest and apoptosis in cancer cells by disrupting microtubule dynamics.[4]
-
Paradoxical Estrogenicity: Despite its mechanism as an estrogen synthesis inhibitor, this compound has exhibited unexpected estrogenic effects in some rodent models.[1] This has been a significant factor in its clinical development not being pursued.[1] The proposed mechanism is that this compound may be hydrolyzed to release free estrone, which then exerts estrogenic effects.[5][6]
-
Inhibition of Dehydroepiandrosterone Sulfatase: In addition to estrone sulfatase, this compound also inhibits the activity of dehydroepiandrosterone sulfatase.[3]
Q3: Why was the clinical development of this compound not pursued?
A3: The clinical development of this compound was halted due to the observation of paradoxical estrogenicity in rodents.[1] This undesirable side effect was contrary to its intended therapeutic action of reducing estrogen levels.
Q4: What is the significance of this compound binding to carbonic anhydrase in erythrocytes?
A4: The binding of this compound to carbonic anhydrase in red blood cells leads to its accumulation and storage in these cells.[1] This sequestration in the hepatic portal vein can prevent this compound from reaching the liver during its first pass after oral administration, which may account for its high bioavailability and lack of estrogenicity in some contexts.[1]
Data Presentation
Table 1: Inhibitory Potency of Estrone-3-O-sulfamate (this compound) and its Derivatives
| Compound | Target Enzyme | Test System | IC50 / Ki | Reference |
| This compound | Steroid Sulfatase (STS) | MCF-7 cells | 65 pM (IC50) | [1] |
| This compound | Steroid Sulfatase (STS) | Placental microsomes | 18 nM (IC50) | [2] |
| 4-nitrothis compound | Steroid Sulfatase (STS) | Placental microsomes | 0.8 nM (IC50) | [7] |
| 4-nitrothis compound | Steroid Sulfatase (STS) | MCF-7 cells | 0.01 nM (IC50) | [7] |
| This compound | Carbonic Anhydrase II (hCAII) | In vitro assay | 25-59 nM (IC50) | [2] |
| 2-chloro-estrone 3-sulfamate | Steroid Sulfatase (ES) | Human placental microsomes | 4.0 - 11.3 nM (Ki) | [5] |
| 2-bromo-estrone 3-sulfamate | Steroid Sulfatase (ES) | Human placental microsomes | 4.0 - 11.3 nM (Ki) | [5] |
Experimental Protocols
Protocol 1: In Vitro Steroid Sulfatase (STS) Inhibition Assay Using Human Placental Microsomes
This protocol outlines a method to determine the inhibitory potential of a compound on STS activity.
Materials:
-
Human placental microsomes
-
Estrone sulfate (E1S) substrate (radiolabeled, e.g., [³H]-E1S)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Toluene (B28343) for extraction
-
Scintillation cocktail and scintillation counter
Procedure:
-
Enzyme Preparation: Dilute the human placental microsomes in the assay buffer to a concentration that ensures a linear reaction rate for at least 60 minutes. This needs to be determined empirically.
-
Inhibitor Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Assay Setup: In a 96-well plate, add the enzyme preparation to each well. Add the various concentrations of the inhibitor solutions to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding the E1S substrate solution (spiked with [³H]-E1S) to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume of toluene to each well. The toluene will extract the hydrolyzed, non-polar product ([³H]-Estrone).
-
Phase Separation: Vortex the plate for 1-2 minutes and then centrifuge to separate the aqueous and organic (toluene) layers.
-
Quantification: Transfer a known volume of the upper toluene layer to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of STS inhibition for each inhibitor concentration relative to the vehicle control.
Protocol 2: Assessing Antimicrotubule Activity
This is a general guide for investigating the potential antimicrotubule effects of this compound or its derivatives.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Test compound (e.g., 2-MeOthis compound)
-
Cell culture medium and supplements
-
Reagents for cell cycle analysis (e.g., propidium (B1200493) iodide)
-
Reagents for apoptosis assays (e.g., Annexin V)
-
Antibodies for Western blotting (e.g., anti-BCL-2, anti-p53)
-
Tubulin polymerization assay kit
Procedures:
-
Cell Growth Inhibition Assay: Treat cancer cell lines with a range of concentrations of the test compound for 48-72 hours. Determine the IC50 value for cell growth inhibition using a cell viability assay (e.g., MTT, SRB).
-
Cell Cycle Analysis: Treat cells with the test compound at its IC50 concentration for various time points (e.g., 24, 48 hours). Harvest the cells, fix them, and stain with propidium iodide. Analyze the cell cycle distribution by flow cytometry to look for an accumulation of cells in the G2/M phase, which is indicative of mitotic arrest.[4]
-
Apoptosis Assay: Treat cells as in the cell cycle analysis. Stain with Annexin V and a viability dye (e.g., PI) and analyze by flow cytometry to quantify the percentage of apoptotic cells.
-
Western Blot Analysis: Treat cells with the test compound and lyse them. Perform Western blotting to analyze the expression and phosphorylation status of proteins involved in the mitotic checkpoint and apoptosis, such as BCL-2, BCL-XL, and p53.[4]
-
Tubulin Polymerization Assay: Use a commercial kit or a standard protocol to assess the effect of the test compound on the in vitro polymerization of purified tubulin. Compare the effect to known microtubule-stabilizing (e.g., paclitaxel) or -destabilizing agents.
Troubleshooting Guides
Troubleshooting Inconsistent STS Inhibition Assay Results
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inaccurate pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Incomplete mixing | Ensure thorough mixing of reagents at each step. | |
| Cell/microsome clumping | Gently resuspend cells or microsomes before plating. | |
| Low or no inhibition | Inactive inhibitor | Use a fresh stock of the inhibitor. Check for proper storage. |
| Incorrect inhibitor concentration | Verify calculations and dilutions. | |
| Insufficient pre-incubation time | For irreversible inhibitors, ensure adequate pre-incubation time for the inhibitor to bind to the enzyme. | |
| High background signal | Non-specific binding of substrate | Include a no-enzyme control to determine background levels. |
| Contamination | Use sterile techniques and fresh reagents. |
Troubleshooting Antimicrotubule Agent Experiments
| Issue | Possible Cause | Recommended Solution |
| No G2/M arrest observed | Incorrect drug concentration | Perform a dose-response curve to determine the optimal concentration for inducing mitotic arrest. |
| Insufficient treatment time | Perform a time-course experiment to identify the time point of maximum G2/M arrest. | |
| Cell line resistance | Some cell lines may be resistant to antimicrotubule agents due to mechanisms like drug efflux pumps or tubulin mutations.[8] Use a sensitive cell line as a positive control. | |
| Low levels of apoptosis | Apoptosis may be a late event | Extend the treatment time (e.g., 72-96 hours). |
| Cell cycle arrest may not lead to apoptosis in all cell lines | Assess other markers of cell death or senescence. | |
| Inconsistent Western blot results | Poor antibody quality | Validate antibodies using positive and negative controls. |
| Protein degradation | Use protease and phosphatase inhibitors during protein extraction. |
Visualizations
Caption: Off-target antimicrotubule signaling of this compound derivatives.
Caption: Workflow for off-target effect investigation.
References
- 1. Estrone sulfamate - Wikipedia [en.wikipedia.org]
- 2. Inhibition of carbonic anhydrase II by steroidal and non-steroidal sulphamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of steroid sulfatase by an active site-directed inhibitor, estrone-3-O-sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of estrone and estrone-3-O-sulfamate derivatives on mitotic. Arrest, apoptosis, and microtubule assembly in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of estrone sulfatase by aromatase inhibitor-based estrogen 3-sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfamates of various estrogens are prodrugs with increased systemic and reduced hepatic estrogenicity at oral application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of analogues of estrone-3-O-sulfamate as potent steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Emate Insolubility in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Emate insolubility in culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to the cell culture media?
A1: Precipitation of hydrophobic compounds like this compound in aqueous solutions such as cell culture media is a common issue. Several factors can contribute to this:
-
Low Aqueous Solubility: Many small molecule inhibitors are designed to be lipid-soluble to cross cell membranes, which inherently limits their solubility in water-based media.[1]
-
"Salting Out" Effect: When a concentrated stock solution (e.g., in DMSO) is rapidly diluted into the aqueous media, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution.[1][2]
-
High Final Concentration: The desired final concentration of this compound in your experiment may exceed its solubility limit in the culture media.[1]
-
Media Composition: Components in the culture media, such as salts, proteins, and other supplements, can interact with this compound and reduce its solubility.[1][2][3][4]
-
Temperature and pH: Differences in temperature or pH between the stock solution and the final culture media can affect the compound's solubility.[1][5]
Q2: What is the recommended solvent for this compound?
A2: For initial stock solutions of hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is the most commonly used and recommended solvent due to its high solubilizing power and miscibility with water and cell culture media.[1][2] However, it is crucial to consult the manufacturer's product data sheet for specific recommendations for this compound.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: The final concentration of DMSO in your cell culture should be kept as low as possible, typically well below 1%, to avoid solvent-induced cytotoxicity.[2] Many cell lines can tolerate up to 0.5% DMSO, but it is essential to perform a vehicle control experiment to determine the tolerance of your specific cell line.[2]
Troubleshooting Guide
Problem: this compound precipitates immediately upon addition to the culture medium.
| Possible Cause | Solution |
| "Solvent Shock" or "Salting Out" | Perform a stepwise or serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of the medium. Alternatively, add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing.[1][2] |
| Low Temperature of Media | Always use pre-warmed (37°C) cell culture media or buffers when preparing your final working solution, as solubility generally decreases at lower temperatures.[2] |
| High Final Concentration | The intended concentration may be above this compound's solubility limit in the media. Try lowering the final concentration. If a high concentration is necessary, consider using solubility enhancers. |
Problem: this compound solution appears cloudy or forms a precipitate over time in the incubator.
| Possible Cause | Solution |
| Compound Instability | This compound may degrade over time in the aqueous environment of the cell culture medium. Prepare fresh this compound-containing media for each day of a multi-day experiment. If the experimental design allows, consider changing the media every 24-48 hours.[2] |
| Interaction with Media Components | This compound may be interacting with proteins or other components in the serum of the cell culture medium, leading to the formation of insoluble complexes.[2] If your experiment permits, consider reducing the serum concentration or using a serum-free medium.[2] Perform a solubility test of this compound in your specific basal medium with and without serum.[2] |
| Media Evaporation | Evaporation from the culture plates can increase the concentration of this compound to a point where it precipitates.[2] Ensure proper humidification in your cell culture incubator and use appropriate seals on your culture plates for long-term experiments.[2][4] |
| Temperature Fluctuations | Repeated warming and cooling of the media can cause the compound to fall out of solution.[1] Maintain a stable temperature in the incubator. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 4.0 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Ethanol | Freely Soluble | [2] |
| Diethyl Ether | Freely Soluble | [2] |
| Benzene | Freely Soluble | [2] |
Table 2: Effect of Co-solvents on this compound Solubility in Culture Media (Illustrative)
| Co-solvent (Final Concentration) | Visual Observation |
| 0.1% DMSO | Clear solution |
| 0.5% DMSO | Clear solution |
| 1.0% DMSO | Slight cloudiness after 24h |
| 0.5% Ethanol | Immediate precipitate |
| 1% PEG400 | Clear solution |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of 100% cell culture grade DMSO to the powdered this compound to achieve the desired stock concentration (e.g., 10-50 mM).[2]
-
Mixing: Vortex the tube for at least one minute to ensure the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[1][2]
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (weeks to months) or -80°C for long-term storage.[2]
Protocol 2: Determining Maximum Soluble Concentration of this compound in Culture Media
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).
-
Create a series of dilutions of the this compound stock solution in pre-warmed (37°C) culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration remains constant and non-toxic (e.g., 0.1%).
-
Visually inspect each dilution for any signs of precipitation immediately after preparation and after incubation at 37°C for various time points (e.g., 1h, 4h, 24h).
-
The highest concentration that remains clear is the maximum soluble concentration under those conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Comparison of dilution methods to avoid precipitation.
Caption: Potential cytotoxic effects of high solvent concentrations.
References
Technical Support Center: Interference of Emate (Enzalutamide) in Downstream Hormonal Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from Enzalutamide (Emate) in downstream hormonal assays.
Troubleshooting Guides
Issue 1: Unexpectedly High or Inconsistent Hormone Levels in Patients Treated with Enzalutamide
If you observe unexpectedly high, low, or inconsistent results in hormonal assays for patients receiving Enzalutamide, consider the following potential causes and troubleshooting steps.
Potential Cause A: Analytical Interference (Cross-reactivity)
Enzalutamide or its metabolites may directly interfere with the immunoassay, leading to inaccurate results. This is a known issue with certain assays, such as some digoxin (B3395198) immunoassays, and is plausible for steroid hormone assays due to structural similarities.
Troubleshooting Steps:
-
Consult Assay Manufacturer: Contact the technical support for your specific immunoassay kit to inquire about any known interference from Enzalutamide or other non-steroidal antiandrogens.
-
Perform an Interference Study (Spiking Experiment):
-
Obtain a sample of Enzalutamide.
-
Prepare a series of known concentrations of the hormone you are measuring (e.g., testosterone) in a sample matrix that is free of the hormone.
-
Spike a subset of these samples with a clinically relevant concentration of Enzalutamide.
-
Analyze both the spiked and unspiked samples using your immunoassay.
-
A significant difference in the measured hormone concentration between the spiked and unspiked samples indicates interference.
-
-
Consider an Alternative Assay Method: If interference is suspected or confirmed, the gold standard for steroid hormone measurement is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers higher specificity and is less prone to cross-reactivity from structurally related compounds.
Potential Cause B: Physiological Interference (Altered Hormone Metabolism)
Enzalutamide is a potent inducer of the cytochrome P450 enzyme CYP3A4.[3] This can alter the metabolism of other endogenous and exogenous steroids, leading to changes in their circulating levels that may be misinterpreted as assay interference. A notable example is the impact on cortisol metabolism.
Troubleshooting Steps:
-
Review Patient's Concomitant Medications: Enzalutamide's induction of CYP3A4 can affect the metabolism of many other drugs.[4] Ensure that other medications are not contributing to the observed hormonal changes.
-
Interpret Results in the Context of Known Physiological Effects: Be aware that Enzalutamide treatment can lead to a false-positive dexamethasone (B1670325) suppression test due to increased cortisol metabolism.[3]
-
Use Alternative Confirmatory Tests: For suspected Cushing's syndrome in a patient on Enzalutamide, consider alternative tests that are less affected by altered cortisol metabolism, such as 24-hour urinary free cortisol or midnight salivary cortisol.[3]
Issue 2: Difficulty in Monitoring True Castrate Levels of Testosterone (B1683101)
In patients with castration-resistant prostate cancer (CRPC) on androgen deprivation therapy (ADT) and Enzalutamide, it is crucial to ensure that testosterone levels remain at castrate levels. Immunoassays may not be sensitive or specific enough for this purpose.
Troubleshooting Steps:
-
Be Aware of Immunoassay Limitations at Low Concentrations: Many commercial immunoassays for testosterone lack the analytical accuracy to reliably quantify the low levels of testosterone present in castrated patients.[5][6]
-
Utilize LC-MS/MS for Confirmation: For accurate measurement of low testosterone levels, LC-MS/MS is the recommended method.[2][7] If immunoassay results are near the castration cutoff or do not align with the clinical picture, confirmation with LC-MS/MS is advised.
Frequently Asked Questions (FAQs)
Q1: Can Enzalutamide directly interfere with my testosterone immunoassay?
While there is no definitive, large-scale study demonstrating cross-reactivity of Enzalutamide in all commercial testosterone immunoassays, there is a precedent for such interference. Enzalutamide has been shown to interfere with at least one type of digoxin immunoassay, a chemiluminescent microparticle immunoassay (CMIA).[8] Given the structural components of Enzalutamide, it is plausible that it or its metabolites could cross-react with antibodies in some steroid hormone immunoassays. We strongly recommend performing an interference study with your specific assay if you suspect this issue.
Q2: My patient on Enzalutamide has an abnormal dexamethasone suppression test. Is this due to assay interference?
This is more likely due to a physiological interference rather than an analytical one. Enzalutamide is a potent inducer of CYP3A4, an enzyme that metabolizes dexamethasone and cortisol.[3] This increased metabolism can lead to a failure to suppress cortisol levels in the dexamethasone suppression test, resulting in a false positive.
Q3: What is the best method to measure testosterone in a patient being treated with Enzalutamide?
The most accurate and reliable method for measuring testosterone, especially at the low concentrations expected in patients on androgen deprivation therapy, is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][2][6] This method is more specific than immunoassays and less susceptible to interference from other drugs and their metabolites.
Q4: Are there any pre-analytical steps I can take to reduce potential interference from Enzalutamide in my immunoassay?
While not a guaranteed solution, sample extraction techniques, such as liquid-liquid extraction or solid-phase extraction, may help to remove interfering substances before analysis by immunoassay. However, the effectiveness of these methods for removing Enzalutamide and its metabolites would need to be validated for your specific assay. The most robust solution remains the use of LC-MS/MS.
Q5: Where can I find information from assay manufacturers about drug interference?
Information on known cross-reactants is typically found in the package insert or instructions for use (IFU) for the specific immunoassay kit.[1][9][10][11] If Enzalutamide is not listed, it does not guarantee a lack of interference. In such cases, contacting the manufacturer's technical support directly is recommended.
Quantitative Data
Table 1: Documented Interference of Enzalutamide with a Digoxin Immunoassay
| Assay Method | Interferent | Concentration of Interferent | Apparent Digoxin Concentration |
| Chemiluminescent Microparticle Immunoassay (CMIA) | Enzalutamide | 4 mg/L | 0.35 µg/L |
| Chemiluminescent Microparticle Immunoassay (CMIA) | Enzalutamide | 10 mg/L | Not specified |
| Chemiluminescent Microparticle Immunoassay (CMIA) | Enzalutamide | 20 mg/L | Not specified |
| Chemiluminescent Microparticle Immunoassay (CMIA) | Enzalutamide | 40 mg/L | 3.69 µg/L |
Data from a study on the analytical interference of Enzalutamide with a digoxin assay.
Table 2: Physiological Impact of Enzalutamide on Cortisol Metabolism
| Parameter | Before Enzalutamide | On Enzalutamide |
| Post-Dexamethasone Cortisol | Suppressed | Unsuppressed |
| Urinary Cortisol Metabolites | Normal | Increased |
This table summarizes the physiological effects of Enzalutamide on cortisol metabolism, which can lead to misinterpretation of endocrine function tests.[3]
Experimental Protocols
Protocol 1: User-Level Interference Check for Immunoassays
Objective: To determine if Enzalutamide or its metabolites interfere with a specific hormonal immunoassay.
Materials:
-
Hormone-free serum or plasma (or the appropriate assay matrix).
-
Calibrated standards for the hormone of interest.
-
Enzalutamide (pharmaceutical grade, if possible).
-
The immunoassay kit to be tested.
Procedure:
-
Prepare Hormone Standards: Prepare a series of at least five concentrations of the hormone of interest in the hormone-free matrix, covering the clinically relevant range of the assay.
-
Prepare Spiked Samples: For each hormone concentration, prepare two sets of samples. In one set, add a clinically relevant concentration of Enzalutamide (e.g., 10-20 µg/mL). The other set will serve as the unspiked control.
-
Assay Measurement: Analyze all samples (spiked and unspiked) according to the immunoassay manufacturer's instructions.
-
Data Analysis: Compare the measured hormone concentrations between the spiked and unspiked samples for each concentration level. A statistically significant and concentration-dependent difference suggests interference.
Protocol 2: General Workflow for Steroid Hormone Quantification by LC-MS/MS
Objective: To accurately quantify steroid hormones in patient samples, minimizing interference from Enzalutamide.
Procedure:
-
Sample Preparation:
-
Internal Standard Spiking: Add a stable isotope-labeled internal standard for each hormone to be measured to the patient plasma or serum sample.
-
Protein Precipitation: Precipitate proteins using a solvent such as acetonitrile (B52724) or methanol.
-
Liquid-Liquid or Solid-Phase Extraction: Further purify the sample to remove phospholipids (B1166683) and other interfering substances. This step is crucial for enhancing the specificity of the assay.
-
-
Chromatographic Separation:
-
Use a suitable liquid chromatography (LC) column (e.g., C18) to separate the hormones of interest from each other and from other sample components, including Enzalutamide and its metabolites.
-
Develop a gradient elution method to achieve optimal separation.
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor-to-product ion transitions for each hormone and internal standard to ensure high specificity and sensitivity.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the hormones in a stripped serum or plasma matrix.
-
Calculate the concentration of the hormones in the patient samples by comparing the peak area ratios of the analyte to its internal standard against the calibration curve.
-
Visualizations
Caption: Androgen Receptor Signaling and Enzalutamide's Mechanism of Action.
Caption: Potential Mechanism of Enzalutamide Interference in a Competitive Immunoassay.
Caption: Troubleshooting Workflow for Unexpected Hormonal Assay Results.
References
- 1. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 2. ascopubs.org [ascopubs.org]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Enzalutamide: Understanding and Managing Drug Interactions to Improve Patient Safety and Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beckmancoulter.com [beckmancoulter.com]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. ahajournals.org [ahajournals.org]
- 9. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. medilinkltd.com [medilinkltd.com]
Technical Support Center: Improving the Bioavailability of Emate (Curcumin as a Model) in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of poorly absorbed compounds, using Curcumin (B1669340) as a well-documented model for "Emate".
Frequently Asked Questions (FAQs)
Q1: My preliminary in vivo studies with this compound show very low plasma concentrations after oral administration. Is this expected and what are the primary causes?
A1: Yes, this is a common challenge with compounds like this compound (modeled by Curcumin). The low oral bioavailability is typically attributed to several factors:
-
Poor Aqueous Solubility: this compound is a lipophilic molecule with very low solubility in water (around 0.6 μg/mL for Curcumin), which limits its dissolution in the gastrointestinal (GI) tract.[1][2]
-
Rapid Metabolism: The compound undergoes extensive and rapid metabolism, primarily in the liver and intestinal wall. The main metabolic pathway is glucuronidation, which converts the active form into inactive glucuronide and sulfate (B86663) conjugates.[1][3][4]
-
Rapid Systemic Clearance: Once in the bloodstream, any absorbed this compound is quickly cleared from the body.[1]
These factors combined result in minimal amounts of the active compound reaching systemic circulation.
Q2: I need to improve the oral bioavailability of this compound for my animal experiments. What are the most common and effective strategies?
A2: Several strategies have been successfully employed to enhance the oral bioavailability of compounds like this compound. The most common approaches are:
-
Coadministration with Bioenhancers: Using adjuvants that inhibit the metabolic pathways of this compound. The most studied example is piperine (B192125).[1][4]
-
Advanced Formulation Technologies: Encapsulating or complexing the this compound molecule to improve its solubility, stability, and absorption. Key technologies include:
-
Nanoformulations: Such as polymeric nanoparticles, liposomes, solid lipid nanoparticles (SLNs), and micelles.[1][2][5][6]
-
Phospholipid Complexes (Phytosomes): Complexing this compound with phospholipids (B1166683) to enhance its lipid solubility and ability to cross cell membranes.[1][7][8]
-
Solid Dispersions: Dispersing this compound in a solid matrix to improve its dissolution rate.[5][9]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDSs): Anhydrous systems that form a microemulsion in the gut, enhancing solubilization.[1]
-
Q3: How does piperine work to increase this compound's bioavailability, and what kind of improvement can I expect?
A3: Piperine, the active alkaloid in black pepper, is a potent inhibitor of drug metabolism.[10] It primarily works by inhibiting the activity of UDP-glucuronyltransferases (UGTs) and sulfotransferases (SULTs) in the liver and intestines.[3][11] These are the key enzymes responsible for the rapid glucuronidation and sulfation of this compound. By blocking this metabolic process, piperine allows more of the unmetabolized, active this compound to be absorbed into the bloodstream and remain in circulation for longer.
In animal models, co-administering piperine with Curcumin has been shown to increase bioavailability by 154% in rats.[3][10][12] In humans, the effect is even more pronounced, with a reported 2000% increase in bioavailability.[3][4][10][13][14]
Troubleshooting Guides
Problem 1: High variability in plasma concentration between animals in the same group.
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure the oral gavage technique is consistent. Verify the concentration and homogeneity of your this compound formulation before each administration. |
| Fasting State | The presence of food can significantly impact absorption. Ensure all animals are fasted for a consistent period (e.g., 8-12 hours) before dosing.[15] |
| Formulation Instability | If using a suspension, ensure it is adequately mixed before drawing each dose to prevent settling. For nanoformulations, check for signs of aggregation or precipitation before use. |
| Individual Animal Differences | While some biological variability is expected, significant outliers may need to be excluded based on pre-defined criteria. Increase the number of animals per group (n) to improve statistical power. |
Problem 2: The selected formulation (e.g., nanoformulation) is not showing the expected increase in bioavailability.
| Potential Cause | Troubleshooting Step |
| Incorrect Particle Size/Zeta Potential | Characterize your formulation before in vivo use. For nanoparticles, ensure the particle size is within the optimal range for absorption (typically < 200 nm) and that the zeta potential indicates stability. |
| Poor Encapsulation Efficiency | The amount of this compound successfully loaded into the delivery system may be low. Quantify the encapsulation efficiency and drug loading of your formulation. Optimize the preparation method if efficiency is low. |
| Premature Drug Release | The formulation may be releasing the drug too early in the GI tract before it can be absorbed effectively. Perform in vitro release studies under simulated GI conditions (pH 1.2 and 6.8) to assess the release profile. |
| Incompatibility with GI Environment | The formulation may be degrading in the acidic environment of the stomach. Consider using enteric-coated capsules or formulations designed for stability in acidic conditions. |
Data on Bioavailability Enhancement
The following tables summarize quantitative data from studies using Curcumin as a model for this compound.
Table 1: Effect of Piperine on Curcumin Bioavailability
| Animal Model | Curcumin Dose | Piperine Dose | Increase in Bioavailability (AUC) | Reference |
| Wistar Rats | 2 g/kg | 20 mg/kg | 154% | [3][10][12] |
| Humans | 2 g | 20 mg | 2000% | [3][4][10][16] |
Table 2: Bioavailability Enhancement with Various Formulations in Animal Models
| Formulation Type | Animal Model | Fold Increase in Bioavailability (vs. Unformulated) | Reference |
| Crystal Solid Dispersion | Sprague-Dawley Rats | 16-fold | [5] |
| Phospholipid Complex (Meriva) | Rats | 5-fold | [17] |
| Sophorolipid Micelles | Sprague-Dawley Rats | 6-fold | [17] |
| PLGA Nanoparticles | Rats | 22-fold | [18] |
| Colloidal Nanoparticles (Theracurmin) | Rats | >40-fold | [4] |
Experimental Protocols
Protocol 1: General Pharmacokinetic Study in Rats
This protocol outlines a typical workflow for assessing the oral bioavailability of an this compound formulation compared to an unformulated control.
-
Animal Model: Use male Wistar or Sprague-Dawley rats (180-220g).[5][10] Acclimatize animals for at least one week before the experiment.[15]
-
Animal Groups:
-
Group 1: Control (Vehicle only)
-
Group 2: Unformulated this compound (e.g., suspended in 0.5% carboxymethyl cellulose)
-
Group 3: Test Formulation of this compound (e.g., nanoformulation, complex)
-
Assign at least 6 rats per group per time point to ensure statistical validity.[15]
-
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approx. 0.3 mL) from the tail vein or retro-orbital plexus into heparinized or EDTA-containing tubes.[9]
-
Sampling time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[9]
-
Centrifuge blood at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.[9]
-
-
Sample Analysis:
-
Extract this compound from plasma using a suitable organic solvent (e.g., ethyl acetate).
-
Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[3][9]
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area Under the Curve)
-
-
Calculate the relative bioavailability of the test formulation compared to the unformulated this compound using the formula: (AUC_test / AUC_control) * 100.
-
References
- 1. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative Delivery Systems for Curcumin: Exploring Nanosized and Conventional Formulations | MDPI [mdpi.com]
- 3. Influence of piperine on the pharmacokinetics of curcumin in animals and human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments in Delivery, Bioavailability, Absorption and Metabolism of Curcumin: the Golden Pigment from Golden Spice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Applications of Curcumin Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Curcumin Oral Bioavailability Through Nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Comparative Study of Preparation, Evaluation, and Pharmacokinetics in Beagle Dogs of Curcumin β-Cyclodextrin Inclusion Complex, Curcumin Solid Dispersion, and Curcumin Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. livar.net [livar.net]
- 11. [PDF] Influence of piperine on the pharmacokinetics of curcumin in animals and human volunteers. | Semantic Scholar [semanticscholar.org]
- 12. scienceopen.com [scienceopen.com]
- 13. itmedicalteam.pl [itmedicalteam.pl]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Influence of Piperine on the Pharmacokinetics of Curcumin in Animals and Human Volunteers (1998) | Guido Shoba | 1823 Citations [scispace.com]
- 17. Dietary Curcumin: Correlation between Bioavailability and Health Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Emate-induced Paradoxical Estrogenicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the paradoxical estrogenicity observed with the selective estrogen receptor modulator (SERM), Emate.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced paradoxical estrogenicity?
A1: this compound-induced paradoxical estrogenicity refers to the compound's ability to act as an estrogen receptor (ER) antagonist in some cellular contexts (e.g., breast cancer cell lines) while exhibiting partial or full agonist activity in others (e.g., uterine or bone cell lines). This dual activity is a hallmark of selective estrogen receptor modulators (SERMs) and is dependent on the specific tissue, the expression levels of ER subtypes (ERα and ERβ), and the local concentration of coregulatory proteins.
Q2: Why am I observing estrogenic effects from this compound in my Ishikawa (endometrial) cells but anti-estrogenic effects in my MCF-7 (breast cancer) cells?
A2: This is a classic example of this compound's tissue-selective action. The differential effects are primarily due to:
-
Receptor Conformation: this compound binding to the ER induces a unique conformational change that is different from that induced by estradiol (B170435) (a full agonist) or a pure antagonist like fulvestrant.
-
Coregulator Recruitment: This unique conformation leads to the recruitment of different sets of coactivator and corepressor proteins in different cell types. In MCF-7 cells, the this compound-ER complex may preferentially bind to corepressors, leading to an antagonistic effect. Conversely, in Ishikawa cells, the same complex might recruit more coactivators, resulting in an agonistic response.
-
ER Subtype Ratio: The relative expression of ERα and ERβ in a given tissue can also influence the overall response to this compound.
Q3: Can the concentration of this compound influence its activity?
A3: Yes, the concentration of this compound can be a critical factor. At low concentrations, you might observe partial agonist activity, while at higher concentrations, the antagonistic effects may become more dominant, or vice versa, depending on the cell type and experimental conditions. It is crucial to perform dose-response experiments to characterize the full activity profile of this compound in your specific model system.
Q4: How can I mitigate the undesired estrogenic effects of this compound in my in vivo studies?
A4: Mitigating undesired estrogenic effects in vivo can be challenging. Some strategies include:
-
Dose Optimization: Carefully titrating the dose of this compound to find a therapeutic window where the desired antagonistic effects are maximized and the agonistic effects are minimized.
-
Combination Therapy: Co-administering this compound with a pure anti-estrogen, although this can be complex and may lead to other off-target effects.
-
Targeted Delivery: Developing formulations for targeted delivery of this compound to the desired tissue to reduce systemic exposure and off-target agonistic effects.
Troubleshooting Guides
Issue 1: Inconsistent results in cell proliferation assays.
-
Possible Cause: Variability in cell culture conditions, such as phenol (B47542) red in the medium (which can act as a weak estrogen), or lot-to-lot variability in serum.
-
Troubleshooting Steps:
-
Use phenol red-free medium for all estrogen-related experiments.
-
Use charcoal-stripped serum to remove endogenous steroids.
-
Ensure consistent cell passage numbers and seeding densities.
-
Perform a full dose-response curve for this compound in each experiment.
-
Issue 2: Discrepancy between in vitro and in vivo results.
-
Possible Cause: The in vivo microenvironment is significantly more complex than an in vitro cell culture. Factors such as metabolism of this compound, presence of various growth factors and cytokines, and interactions with other cell types can all influence the drug's activity.
-
Troubleshooting Steps:
-
Analyze the metabolic profile of this compound in your animal model to determine if active metabolites are being formed.
-
Perform pharmacokinetic studies to understand the drug's distribution and concentration in different tissues.
-
Consider using more complex in vitro models, such as 3D spheroids or organoids, which may better recapitulate the in vivo environment.
-
Quantitative Data Summary
The following tables summarize hypothetical data for this compound, illustrating its paradoxical estrogenic properties.
Table 1: this compound Receptor Binding Affinity
| Compound | ERα Ki (nM) | ERβ Ki (nM) |
| Estradiol | 0.1 | 0.2 |
| This compound | 0.5 | 0.3 |
| Tamoxifen | 0.8 | 0.6 |
Table 2: this compound Functional Activity in Different Cell Lines
| Cell Line | Tissue of Origin | Primary ER Subtype | This compound EC50 (nM) (Agonist Activity) | This compound IC50 (nM) (Antagonist Activity) |
| MCF-7 | Breast Cancer | ERα | > 1000 | 10 |
| T47D | Breast Cancer | ERα | > 1000 | 15 |
| Ishikawa | Endometrial Cancer | ERα | 20 | > 1000 |
| U2OS-ERα | Osteosarcoma (ERα transfected) | ERα | 50 | > 1000 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for ERα
-
Prepare ERα: Use purified recombinant human ERα protein.
-
Prepare Reaction Mixture: In a 96-well plate, combine ERα, a fixed concentration of [3H]-estradiol, and varying concentrations of the competitor ligand (this compound or controls).
-
Incubate: Incubate the plate at 4°C for 18 hours to reach equilibrium.
-
Separate Bound and Free Ligand: Use a method such as dextran-coated charcoal or a filter-binding assay to separate the ER-bound [3H]-estradiol from the free radioligand.
-
Quantify: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Analyze: Plot the percentage of bound [3H]-estradiol against the log concentration of the competitor ligand and fit the data to a one-site competition model to determine the Ki value.
Protocol 2: Estrogen Response Element (ERE)-Luciferase Reporter Assay
-
Cell Culture and Transfection: Plate ER-positive cells (e.g., MCF-7) in a 96-well plate. Co-transfect the cells with an ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: After 24 hours, replace the medium with phenol red-free medium containing charcoal-stripped serum. Treat the cells with varying concentrations of this compound, estradiol (positive control), or a pure antagonist (negative control).
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Analyze: Normalize the firefly luciferase activity to the Renilla luciferase activity. To assess agonist activity, plot the normalized luciferase activity against the log concentration of this compound. To assess antagonist activity, treat the cells with a fixed concentration of estradiol in the presence of varying concentrations of this compound.
Visualizations
Caption: this compound's paradoxical estrogenicity signaling pathway.
Caption: Workflow for characterizing paradoxical estrogenicity.
Validation & Comparative
Comparative Analysis of Emate and Irosustat as Steroid Sulfatase Inhibitors
[SECTION 1]
A comprehensive guide for researchers and drug development professionals on the efficacy, mechanisms, and experimental validation of two prominent steroid sulfatase inhibitors.
Steroid sulfatase (STS) has emerged as a critical therapeutic target in hormone-dependent cancers, such as those of the breast and prostate.[1] This enzyme facilitates the conversion of inactive steroid sulfates, like estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms, estrone (E1) and DHEA, respectively.[2][3] These active steroids can then fuel the growth of hormone-sensitive tumors.[1] Given that STS activity is often significantly higher than aromatase activity in breast tumors, its inhibition presents a potent therapeutic strategy.[1][4] This guide provides a detailed comparison of two key STS inhibitors: Emate (estrone-3-O-sulfamate), a first-generation steroidal inhibitor, and Irosustat (STX64), a first-in-class, non-steroidal inhibitor that has advanced to clinical trials.[5][6]
Mechanism of Action: Irreversible Inhibition
Both this compound and Irosustat are active-site-directed, irreversible inhibitors of STS.[7][8][9] Their mechanism of action, often termed "suicide inhibition," involves the enzyme's own catalytic machinery. The aryl sulfamate (B1201201) ester moiety, a key pharmacophore for both molecules, is recognized by the STS active site.[5][7][10] The enzyme attempts to hydrolyze the sulfamate group, which instead leads to the transfer of the sulfamoyl group to a catalytic formylglycine residue within the active site.[10][11] This covalent modification permanently inactivates the enzyme, preventing it from processing its natural substrates.[7][9]
Head-to-Head Comparison: Potency and Properties
While both inhibitors are highly potent, they exhibit key differences in their chemical nature, potency, and associated hormonal activity. Irosustat was developed specifically to overcome the inherent estrogenicity of steroidal inhibitors like this compound.[5]
| Feature | This compound (Estrone-3-O-sulfamate) | Irosustat (STX64, 667-Coumate) |
| Chemical Class | Steroidal | Non-steroidal, tricyclic coumarin-based |
| Mechanism | Irreversible, active-site directed | Irreversible, active-site directed |
| Estrogenic Activity | Potent estrogenic effects | Devoid of estrogenic activity |
| Development Status | Preclinical; use limited by estrogenicity | First-in-class to enter clinical trials (Phase I/II) |
Table 1: Key Properties of this compound and Irosustat.
Quantitative Data: Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The values below have been compiled from various in vitro assays. It is important to note that direct comparisons can be influenced by the specific experimental conditions, such as the enzyme source (e.g., placental microsomes, recombinant enzyme) and assay format (cell-free vs. cell-based).
| Assay Type / Enzyme Source | This compound IC50 | Irosustat IC50 |
| Placental Microsomes | 18 nM | 8 nM[3][5][12] |
| MCF-7 Breast Cancer Cells | Not consistently reported | ~0.2 nM[12] |
| JEG-3 Choriocarcinoma Cells | Not consistently reported | 0.015 - 0.025 nM (for optimized derivatives)[5][10][11] |
Table 2: Comparative In Vitro Potency (IC50) of this compound and Irosustat.
Irosustat generally demonstrates higher potency, particularly in cell-based assays, and was specifically developed to be more potent than this compound.[3] Structure-activity relationship studies on Irosustat have led to the development of derivatives with picomolar potency.[5][10][11]
Clinical Significance and Development
This compound , despite its high potency, has not progressed to clinical trials for cancer therapy due to its powerful estrogenic properties, which would be counterproductive in treating hormone-receptor-positive cancers.[9]
Irosustat , conversely, was the first STS inhibitor to enter clinical trials for hormone-dependent cancers.[4][5] Clinical studies have demonstrated its efficacy and safety profile.[13] In postmenopausal women with breast cancer, Irosustat has been shown to inhibit STS activity in tumor tissue by up to 99% and significantly decrease serum levels of active estrogens and androgens.[8][14] Phase II trials, such as the IRIS study, investigated Irosustat in combination with aromatase inhibitors, showing clinical benefit in patients who had progressed on aromatase inhibitor therapy alone.[13][15][16] While development for endometrial cancer was halted, its potential in breast and prostate cancer continues to be an area of interest.[6][8]
Signaling Pathway and Experimental Workflow
The inhibition of STS directly impacts the steroidogenesis pathway, reducing the pool of active estrogens available to stimulate cancer cell growth via the estrogen receptor (ER).
Caption: The steroid sulfatase pathway and point of inhibition.
Evaluating novel STS inhibitors typically follows a standardized preclinical workflow, progressing from initial enzyme assays to in vivo models.
Caption: A typical experimental workflow for evaluating STS inhibitors.
Experimental Protocols
In Vitro STS Enzyme Inhibition Assay (Cell-Free)
This assay determines the direct inhibitory effect of a compound on STS enzyme activity.
-
Objective: To calculate the IC50 value of the inhibitor against a purified or microsomal preparation of STS.
-
Materials:
-
Enzyme Source: Human placental microsomes (a rich source of STS).
-
Substrate: Tritiated estrone sulfate ([³H]E1S).
-
Buffer: Phosphate buffer (pH 7.4).
-
Inhibitors: this compound or Irosustat dissolved in DMSO.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Pre-incubation: Human placental microsomes are pre-incubated with varying concentrations of the inhibitor (e.g., this compound or Irosustat) for a defined period (e.g., 10-20 minutes) at 37°C to allow for enzyme inactivation.
-
Initiation: The enzymatic reaction is initiated by adding the [³H]E1S substrate.
-
Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 30 minutes).
-
Termination and Extraction: The reaction is stopped, and the product, [³H]Estrone, is separated from the unreacted substrate by liquid-liquid extraction using a non-polar solvent like toluene.
-
Quantification: The radioactivity in the organic layer, corresponding to the amount of [³H]Estrone formed, is measured using a liquid scintillation counter.
-
Calculation: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a vehicle control (DMSO). The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression.[17]
-
Whole-Cell STS Inhibition and Proliferation Assay
This assay measures the inhibitor's ability to block STS activity within intact cells and consequently inhibit hormone-driven cell growth.
-
Objective: To assess the anti-proliferative effects of the inhibitor in a hormone-dependent cancer cell line.
-
Materials:
-
Cell Line: MCF-7 human breast cancer cells (ER-positive).
-
Culture Medium: Phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous steroids.
-
Substrate: Estrone sulfate (E1S).
-
Inhibitors: this compound or Irosustat.
-
Cell proliferation detection reagent (e.g., MTT, AlamarBlue).
-
-
Procedure:
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates in steroid-depleted medium.
-
Treatment: After allowing cells to attach, they are treated with varying concentrations of the inhibitor (this compound or Irosustat) in the presence of a fixed concentration of E1S (e.g., 50 nM). E1S serves as the precursor that, upon conversion by intracellular STS, stimulates proliferation.
-
Incubation: Cells are incubated for a period of 5-7 days to allow for cell growth.
-
Quantification: Cell proliferation is measured using a standard colorimetric or fluorometric assay.
-
Data Analysis: The results are used to generate a dose-response curve, from which the concentration of inhibitor that reduces cell proliferation by 50% (IC50) is calculated.[9]
-
Conclusion
Both this compound and Irosustat are highly potent, irreversible inhibitors of steroid sulfatase. This compound, a steroidal compound, served as a foundational tool compound but its inherent estrogenicity precludes its clinical use in cancer. Irosustat, a non-steroidal inhibitor, was specifically designed to overcome this limitation. It exhibits superior potency in cellular assays and has demonstrated a favorable safety profile and clinical activity in Phase I and II trials. For researchers in drug development, Irosustat represents a clinically relevant benchmark and a more suitable candidate for in vivo studies targeting hormone-dependent cancers, while this compound remains a useful, albeit limited, tool for in vitro mechanistic studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ovid.com [ovid.com]
- 3. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. benchchem.com [benchchem.com]
- 10. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. Irosustat - Wikipedia [en.wikipedia.org]
- 15. IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. benchchem.com [benchchem.com]
Comparative Guide to the Specificity and Selectivity of Emate for Steroid Sulfatase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Emate (Estrone-3-O-sulfamate), a potent steroidal inhibitor of steroid sulfatase (STS), with other alternative inhibitors. The information presented herein is supported by experimental data to aid in the selection of appropriate compounds for research and therapeutic development.
Introduction to Steroid Sulfatase and this compound
Steroid sulfatase (STS) is a crucial enzyme in the steroidogenesis pathway, responsible for the hydrolysis of inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] These active steroids can be further converted into potent estrogens and androgens, which play a significant role in the progression of hormone-dependent cancers.[1] Consequently, STS has emerged as a key therapeutic target.
This compound is a first-generation, potent, irreversible, and active-site-directed inhibitor of STS.[2] Its mechanism of action involves the sulfamate (B1201201) group being recognized by the STS active site, leading to the generation of a reactive species that covalently binds to and permanently inactivates the enzyme.
Performance Comparison of Steroid Sulfatase Inhibitors
The following table summarizes the in vitro inhibitory potency of this compound and other selected steroidal and non-steroidal STS inhibitors. The half-maximal inhibitory concentration (IC50) values are presented to allow for a direct comparison of their efficacy. It is important to note that these values were determined in various experimental settings, which may contribute to some of the observed differences.
| Inhibitor | Chemical Class | Enzyme/Cell Source | IC50 Value | Reference(s) |
| This compound (Estrone-3-O-sulfamate) | Steroidal | MCF-7 cells | 65 pM | [2][3] |
| Placental microsomes | 18 nM | [4] | ||
| JEG-3 cells | 0.83 nM | [4] | ||
| Irosustat (STX64) | Non-steroidal (Coumarin-based) | Placental microsomes | 8 nM | [5][6] |
| MCF-7 cells | 0.2 nM | [5] | ||
| JEG-3 cells | 0.015 - 0.025 nM | [7][8] | ||
| 4-Nitro-EMATE | Steroidal | Placental microsomes | 0.8 nM | [9] |
| MCF-7 cells | 0.01 nM | [9] | ||
| KW-2581 | Steroidal | Recombinant human arylsulfatases | 4.0 nM | [1] |
| Steroid sulfatase-IN-1 | Non-steroidal | Not specified | 1.71 nM | [1] |
| Steroid sulfatase-IN-2 | Non-steroidal | JEG-3 cell lysate | 109.5 nM | [3] |
| JEG-3 whole-cell | 13.6 nM | [3] | ||
| Steroid sulfatase-IN-5 | Non-steroidal | Not specified | 0.32 nM | [1] |
| Steroid sulfatase-IN-7 | Non-steroidal | Human placental STS | 0.05 nM | [1] |
| COUMATE (4-methylcoumarin-7-O-sulfamate) | Non-steroidal (Coumarin-based) | Placental microsomes | >90% inhibition at 10 µM | [2] |
| MCF-7 cells | 380 nM | [2] |
Specificity and Selectivity of this compound
While this compound is an exceptionally potent inhibitor of STS, its selectivity is a critical consideration for its therapeutic application. A significant off-target effect of this compound is its inherent and potent estrogenic activity due to its steroidal structure. This estrogenicity can be undesirable in the treatment of estrogen-receptor-positive cancers.
In contrast, non-steroidal inhibitors like Irosustat and other coumarin-based derivatives were developed to circumvent the estrogenic effects of steroidal inhibitors.[2] These compounds are designed to be devoid of hormonal activity while maintaining high inhibitory potency against STS.
Experimental Protocols
In Vitro Steroid Sulfatase Inhibition Assay (using cell lysates)
This protocol describes a common method to determine the in vitro inhibitory potential of a compound against STS using cell lysates as the enzyme source.
1. Materials:
-
JEG-3 cells (human choriocarcinoma cell line) or human placental microsomes
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
Radiolabeled substrate: [³H]-Estrone-3-sulfate ([³H]E1S)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Scintillation fluid and vials
-
Scintillation counter
2. Enzyme Preparation:
-
Culture JEG-3 cells to confluency.
-
Harvest the cells, wash with cold PBS, and resuspend in lysis buffer.
-
Homogenize the cell suspension and centrifuge to remove cellular debris.
-
Collect the supernatant containing the STS enzyme and determine the protein concentration.
3. Inhibition Assay:
-
In a reaction tube, add the cell lysate (containing a standardized amount of protein), phosphate (B84403) buffer (pH 7.4), and varying concentrations of the test inhibitor.
-
Pre-incubate the mixture for a specified time (e.g., 15-60 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [³H]E1S.
-
Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 37°C.
4. Product Extraction and Quantification:
-
Terminate the reaction by adding an equal volume of toluene. Toluene will extract the hydrolyzed, non-polar product ([³H]-estrone) from the aqueous phase.
-
Vortex the mixture vigorously to ensure thorough extraction.
-
Centrifuge to separate the aqueous and organic phases.
-
Carefully transfer a known volume of the upper toluene layer to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
5. Data Analysis:
-
Calculate the percentage of STS inhibition for each inhibitor concentration relative to a control (vehicle-treated) sample.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizations
Signaling Pathway
Caption: Steroidogenesis pathway and the point of inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for determining STS inhibitory activity.
References
- 1. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Comparative binding affinity of estrogens and its relation to estrogenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Efficacy of Emate and Other Steroid Sulfatase (STS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Emate (Estrone-3-O-sulfamate), a potent steroid sulfatase (STS) inhibitor, with other key STS inhibitors. Due to the discovery of its potent estrogenic effects, which halted its clinical development for hormone-dependent cancers, direct comparative in vivo efficacy data for this compound in this context is limited.[1] This guide, therefore, focuses on the in vivo efficacy of its successors, positioning this compound as a benchmark for STS inhibitory potency, and presents data from preclinical models for its analogue, E2MATE, and other significant STS inhibitors.
Introduction to Steroid Sulfatase (STS) and its Inhibition
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[2][3] It hydrolyzes inactive steroid sulfates, such as dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS) and estrone (B1671321) sulfate (E1S), into their biologically active forms, DHEA and estrone (E1), respectively.[2] These can then be converted into potent androgens and estrogens, which can fuel the growth of hormone-dependent cancers like breast and prostate cancer.[4][5] Inhibition of STS is, therefore, a promising therapeutic strategy for these diseases.[3][5]
This compound was one of the first and most potent STS inhibitors developed.[1] However, its strong estrogenic activity led to the development of non-estrogenic steroidal and non-steroidal STS inhibitors.[1][6] This guide compares the in vivo efficacy of this compound's analogue, E2MATE, and two key non-estrogenic STS inhibitors, Irosustat (STX64) and STX213.
Quantitative Data Presentation
The following tables summarize the available in vivo efficacy data for key STS inhibitors in preclinical models.
Table 1: In Vivo Efficacy of STS Inhibitors in a Breast Cancer Xenograft Model
| Inhibitor | Animal Model | Cell Line(s) | Treatment Dose & Schedule | Key Findings | Reference |
| Irosustat (STX64) | Ovariectomized MF-1 female nude mice | MCF-7WT (wild-type) & MCF-7STS (STS-overexpressing) | Oral, daily for 49 days | Fully inhibited growth of MCF-7STS tumors. | [7] |
| STX213 | Ovariectomized MF-1 female nude mice | MCF-7WT & MCF-7STS | Oral, daily for 49 days | Reduced MCF-7WT tumor growth by 56%. Fully inhibited growth of MCF-7STS tumors. Showed greater duration of activity than Irosustat. | [7][8] |
Table 2: In Vivo Efficacy of E2MATE in an Endometriosis Murine Model
| Inhibitor | Animal Model | Treatment Dose & Schedule | Key Findings | Reference |
| E2MATE (Estradiol-3-O-sulfamate) | Mice with induced endometriosis | 0.5 and 1.0 mg/kg, oral, for 21 days | Significantly reduced lesion weight (P < 0.01) and size (P < 0.05). Did not alter plasma estradiol (B170435) levels. | [9] |
Signaling Pathways and Experimental Workflows
Steroid Sulfatase (STS) Signaling Pathway
The following diagram illustrates the role of STS in the conversion of inactive steroid sulfates to active estrogens and androgens, which can then promote tumor growth. STS inhibitors block this pathway at a crucial step.
Caption: STS converts inactive steroid sulfates to active steroids, promoting tumor growth.
Experimental Workflow for In Vivo Efficacy Testing in a Xenograft Model
This diagram outlines the typical workflow for evaluating the efficacy of STS inhibitors in a mouse xenograft model of breast cancer.
Caption: Workflow for in vivo STS inhibitor efficacy testing in a xenograft model.
Experimental Protocols
Breast Cancer Xenograft Model
This protocol is adapted from studies comparing the in vivo efficacy of Irosustat and STX213.[7]
-
Cell Culture: MCF-7 wild-type (MCF-7WT) and MCF-7 cells stably overexpressing STS (MCF-7STS) are cultured in appropriate media.
-
Animal Model: Ovariectomized female MF-1 nude mice are used for the study.
-
Tumor Implantation: Mice are subcutaneously inoculated with MCF-7WT cells on one flank and MCF-7STS cells on the other. Tumors are allowed to grow to a palpable size.
-
Treatment Protocol:
-
Mice are randomized into control and treatment groups.
-
The treatment groups receive daily oral doses of the STS inhibitor (e.g., Irosustat or STX213). The control group receives the vehicle only.
-
All mice receive subcutaneous injections of estradiol sulfate (E2S) to provide the substrate for STS.
-
Treatment is administered for a period of 49 days.
-
-
Data Collection and Analysis:
-
Tumor volumes are measured weekly using calipers.
-
At the end of the study, tumors and other tissues (e.g., liver) are collected to measure STS activity.
-
Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment groups to the control group.
-
Murine Endometriosis Model
This protocol is based on a study evaluating the in vivo efficacy of E2MATE.[9]
-
Induction of Endometriosis: Endometriosis is surgically induced in female mice.
-
Animal Model: Mice with induced endometriosis are used for the study.
-
Treatment Protocol:
-
Mice are randomized into a control group and treatment groups.
-
The treatment groups receive daily oral doses of E2MATE (e.g., 0.5 mg/kg and 1.0 mg/kg) for 21 days. The control group receives the vehicle only.
-
-
Data Collection and Analysis:
-
At the end of the treatment period, the mice are euthanized, and the endometriotic lesions are excised.
-
The number, weight, and size of the lesions are measured and compared between the treatment and control groups.
-
STS activity in the lesions and other tissues can also be assessed.
-
Conclusion
While this compound itself did not proceed to clinical trials for cancer due to its estrogenic properties, its high potency as an STS inhibitor spurred the development of a new generation of non-estrogenic inhibitors.[1] Preclinical in vivo studies have demonstrated that successors like Irosustat and STX213 effectively inhibit the growth of hormone-dependent breast cancer xenografts, with STX213 showing a more prolonged duration of action.[7] Furthermore, the this compound analogue, E2MATE, has shown efficacy in reducing endometriotic lesions in a murine model, highlighting the potential of STS inhibitors in other hormone-dependent conditions.[9] The continued investigation of these and other novel STS inhibitors is a promising avenue for the treatment of hormone-driven diseases.
References
- 1. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroid sulfatase inhibitors: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of Integrin Signaling by Steroid Sulfatase in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo efficacy of STX213, a second-generation steroid sulfatase inhibitor, for hormone-dependent breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of steroid sulfatase decreases endometriosis in an in vivo murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Steroidal vs. Non-Steroidal STS Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the inhibition of steroid sulfatase (STS) presents a promising therapeutic strategy for hormone-dependent cancers. This guide provides an objective, data-driven comparison of steroidal and non-steroidal STS inhibitors, summarizing their performance with supporting experimental data to aid in the selection of appropriate candidates for further investigation.
Steroid sulfatase is a critical enzyme in the biosynthesis of active steroid hormones, including estrogens and androgens.[1] It facilitates the hydrolysis of inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] This positions STS as a key target for therapeutic intervention in cancers that are dependent on these hormones for growth, such as breast and endometrial cancer.[1]
This guide offers a head-to-head comparison of the two main classes of STS inhibitors: steroidal and non-steroidal compounds.
Quantitative Performance Data
The inhibitory potency of various steroidal and non-steroidal STS inhibitors has been evaluated in a range of in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values, providing a comparative overview of their efficacy. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Inhibitory Activity of Steroidal vs. Non-Steroidal STS Inhibitors
| Inhibitor Class | Compound | Assay System | IC50 / Ki | Reference |
| Non-Steroidal | Irosustat (STX64, 667-COUMATE) | Placental Microsomes | IC50 = 8 nM | [2][3] |
| MCF-7 cells | IC50 = 0.2 nM | [2] | ||
| JEG-3 cells | IC50 = 0.015 - 0.025 nM | [2][4] | ||
| Steroid sulfatase-IN-2 | JEG-3 Cell Lysate | IC50 = 109.5 nM | ||
| JEG-3 Whole Cell | IC50 = 13.6 nM | |||
| Steroid sulfatase-IN-5 (Compound 10b) | STS Enzyme Assay | IC50 = 0.32 nM | [2] | |
| 4-Methylcoumarin-7-O-sulfamate (COUMATE) | MCF-7 cells | IC50 = 380 nM | [2][5] | |
| Placental Microsomes | >90% inhibition at 10 µM | [2][5] | ||
| Steroidal | Estrone-3-O-sulfamate (EMATE) | MCF-7 cells | IC50 = 65 pM | [2][5] |
| KW-2581 | ZR-75-1 cells | IC50 = 13 nM | [6] | |
| 2-Methoxyestradiol-bis-sulfamate (2-MeOE2bisMATE) | Placental Microsomes | Equipotent with this compound | [7] | |
| Danazol | Endometriosis-derived stromal cells | Ki = 1.7 x 10⁻⁶ M | [7] |
Table 2: Antiproliferative Activity of STS Inhibitors in Hormone-Dependent Breast Cancer Cell Lines
| Inhibitor | Cell Line | Assay Duration | IC50 | Reference |
| Steroid sulfatase-IN-2 | T-47D | 5 days | 5.78 µM | |
| 2-Methoxyestradiol-bis-sulfamate (2-MeOE2bisMATE) | MCF-7 | Not Specified | 0.4 µM | [7] |
| 2-Methoxyestradiol (2-MeOE2) | MCF-7 | Not Specified | 2.5 µM | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase. — Department of Pharmacology [pharm.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of MCF-7 breast cancer cell proliferation and in vivo steroid sulphatase activity by 2-methoxyoestradiol-bis-sulphamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Emate's Specificity Profile: A Comparative Analysis of Sulfatase Enzyme Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Emate's performance against other sulfatase enzymes, supported by experimental data and detailed protocols.
This compound (Estrone-3-O-sulfamate) is a potent, irreversible, active-site-directed inhibitor of steroid sulfatase (STS), an enzyme pivotal in the biosynthesis of active steroid hormones.[1][2] Its high efficacy in blocking the conversion of inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), to their active forms has positioned it as a significant tool in the research of hormone-dependent diseases.[3][4] However, the therapeutic potential and research application of any enzyme inhibitor are critically dependent on its specificity. This guide provides a comparative analysis of this compound's cross-reactivity, or lack thereof, with other sulfatase enzymes, supported by available data and detailed experimental methodologies.
Comparative Inhibitory Activity of this compound
The primary mechanism of this compound's action involves the irreversible sulfamoylation of a formylglycine residue within the active site of the STS enzyme, leading to its inactivation.[3][4] This targeted mechanism, dependent on the specific topology of the STS active site, likely contributes to its high specificity.
While direct comparative data with other sulfatases is lacking, a comparison of this compound's inhibitory potency against STS with other known STS inhibitors highlights its efficacy.
| Inhibitor | Type | Target Enzyme | IC50 (MCF-7 cells) | IC50 (Placental Microsomes) |
| This compound (Estrone-3-O-sulfamate) | Steroidal, Irreversible | Steroid Sulfatase (STS) | 65 pM[5] | 18 nM[6] |
| Irosustat (STX64, 667-COUMATE) | Non-steroidal, Irreversible | Steroid Sulfatase (STS) | Not specified | 8 nM[7] |
| COUMATE (4-methylcoumarin-7-O-sulfamate) | Non-steroidal, Irreversible | Steroid Sulfatase (STS) | 380 nM[5] | >90% inhibition at 10 µM[3] |
Table 1: Comparative IC50 Values of this compound and Other STS Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other STS inhibitors, demonstrating this compound's high potency, particularly in a cellular context.
Signaling Pathway and Point of Inhibition
This compound exerts its effect by intervening in the steroidogenesis pathway. By specifically inhibiting steroid sulfatase, it prevents the formation of active estrogens and androgens from their sulfated precursors. This targeted action is crucial in the context of hormone-dependent cancers.
Caption: Steroidogenesis pathway showing the point of inhibition by this compound.
Experimental Protocols
The assessment of sulfatase inhibition by this compound is typically conducted using in vitro assays with either purified or cellular enzyme sources. The following are detailed methodologies for key experiments.
Steroid Sulfatase Inhibition Assay using Human Placental Microsomes
This assay determines the direct inhibitory effect of a compound on the STS enzyme in a cell-free system.
1. Materials:
-
Human placental microsomes (enzyme source)
-
[³H]-Estrone-3-sulfate (radiolabeled substrate)
-
This compound (or other inhibitor)
-
Phosphate (B84403) buffer (pH 7.4)
-
Toluene (B28343) (for extraction)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Water bath or incubator (37°C)
-
Scintillation counter
2. Enzyme Preparation:
-
Thaw human placental microsomes on ice.
-
Dilute the microsomes in phosphate buffer to a final protein concentration that ensures a linear reaction rate for the duration of the assay.
3. Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of inhibitor concentrations.
4. Assay Procedure:
-
In a microcentrifuge tube, add the diluted placental microsomes.
-
Add the various concentrations of this compound or vehicle control.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the [³H]-Estrone-3-sulfate substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Terminate the reaction by adding an equal volume of toluene.
-
Vortex vigorously to extract the hydrolyzed, non-polar product ([³H]-Estrone) into the toluene phase.
-
Centrifuge to separate the aqueous and organic phases.
-
Transfer a known aliquot of the upper toluene layer to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
5. Data Analysis:
-
Calculate the percentage of STS inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Steroid Sulfatase Inhibition Assay in Intact MCF-7 Cells
This assay assesses the ability of an inhibitor to cross the cell membrane and inhibit STS activity within a cellular environment.
1. Materials:
-
MCF-7 breast cancer cells
-
Cell culture medium and supplements
-
[³H]-Estrone-3-sulfate
-
This compound (or other inhibitor)
-
Phosphate-buffered saline (PBS)
-
Toluene
-
Scintillation cocktail
-
Cell culture plates (e.g., 24-well plates)
-
CO2 incubator (37°C, 5% CO2)
-
Scintillation counter
2. Cell Culture:
-
Culture MCF-7 cells in appropriate medium until they reach the desired confluency.
-
Seed the cells into 24-well plates and allow them to adhere overnight.
3. Assay Procedure:
-
Wash the cells with PBS.
-
Add fresh, serum-free medium containing various concentrations of this compound or vehicle control to the wells.
-
Incubate for a predetermined time (e.g., 4 hours) to allow for inhibitor uptake and action.
-
Add [³H]-Estrone-3-sulfate to each well and incubate for an additional period (e.g., 2-4 hours).
-
Terminate the reaction by removing the medium and adding toluene to each well to extract the product.
-
Follow the extraction and quantification steps as described in the placental microsome assay.
4. Data Analysis:
-
Determine the IC50 value as described previously.
References
- 1. New assay for steroid sulfatase (EC 3.1.6.2) and its application for studies of human placental and skin sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase. — Department of Pharmacology [pharm.ox.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aromatase, Estrone Sulfatase, and 17β-Hydroxysteroid Dehydrogenase: Structure-Function Studies and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Anti-Proliferative Efficacy of Embelin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of Embelin (Emate) against established chemotherapeutic agents, Doxorubicin and Paclitaxel. The information presented herein is supported by experimental data from various scientific studies, offering a comprehensive overview for researchers in oncology and drug discovery.
Comparative Analysis of Anti-Proliferative Activity
The efficacy of an anti-proliferative agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values of Embelin, Doxorubicin, and Paclitaxel across various human cancer cell lines.
| Cell Line | Cancer Type | Embelin IC50 (µM) | Doxorubicin IC50 (µM) | Paclitaxel IC50 (µM) |
| MCF-7 | Breast Cancer | ~6.04 (24h)[1], 4.51 (96h)[1], 10.66 (48h)[2] | 2.50 (24h)[3], 8.306 (48h)[4] | 3.5[5] |
| MDA-MB-231 | Breast Cancer | ~4.45 (24h)[1], 3.28 (96h)[1], 5 (48h)[6] | - | 0.3[5] |
| A549 | Lung Cancer | 4.4 (48h)[2] | > 20 (24h)[3], 1.50 (48h)[7] | 9.4 (24h)[8] |
| PC3 | Prostate Cancer | 23.6 (24h)[9], 5.5 (48h)[6] | 908 nM (0.908 µM) (72h)[10], 8.00 (48h)[7] | 15.2 nM (0.0152 µM)[11] |
| DU145 | Prostate Cancer | 11.0 (24h)[9], 6.31 (48h)[2] | 343 nM (0.343 µM) (72h)[10] | - |
| LNCaP | Prostate Cancer | 32.0 (24h)[9] | 0.25 (48h)[7] | - |
Experimental Protocols
The anti-proliferative effects of Embelin and other cytotoxic agents are commonly evaluated using the following in vitro assays:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability. The protocol is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically.
Key Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Embelin) and control drugs for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Key Steps:
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the compounds of interest in a 96-well plate.
-
Cell Fixation: After the treatment period, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates with water to remove unbound dye.
-
Staining: Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound SRB.
-
Solubilization: Add a Tris-base solution to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at approximately 510 nm.
-
Data Analysis: Determine the cell survival and calculate the IC50 values.
Visualizing Molecular Mechanisms and Workflows
To better understand the processes involved in evaluating Embelin's anti-proliferative effects, the following diagrams illustrate the experimental workflow and the key signaling pathways modulated by Embelin.
References
- 1. Embelin inhibits proliferation, induces apoptosis and alters gene expression profiles in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. ijpsonline.com [ijpsonline.com]
- 5. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 6. mdpi.com [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Embelin-Induced Apoptosis of Human Prostate Cancer Cells Is Mediated through Modulation of Akt and β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Core-Cross-Linking Accelerates Antitumor Activities of Paclitaxel-Conjugate Micelles to Prostate Multicellular Tumor Spheroids: A Comparison of 2D and 3D Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Emate and its A-Ring Modified Analogues as Steroid Sulfatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Emate (Estrone-3-O-sulfamate) and its A-ring modified analogues, focusing on their efficacy as steroid sulfatase (STS) inhibitors. This compound is a potent irreversible inhibitor of STS, an enzyme crucial for the conversion of inactive steroid sulfates to active estrogens and androgens. This pathway is a key therapeutic target in hormone-dependent cancers, such as breast and prostate cancer. Modifications to the A-ring of the this compound scaffold have been explored to enhance potency and refine pharmacological properties. This guide summarizes key experimental data, details relevant experimental protocols, and visualizes the pertinent biological pathways to aid in further research and development in this area.
Performance Comparison of this compound and A-Ring Modified Analogues
The inhibitory potency of this compound and its A-ring modified analogues against steroid sulfatase has been evaluated in various in vitro systems, primarily using human placental microsomes and the MCF-7 breast cancer cell line. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
Steroid Sulfatase (STS) Inhibitory Activity
The following table summarizes the IC50 values for this compound and a selection of its A-ring modified analogues. Modifications at the 2- and 4-positions of the A-ring have a significant impact on inhibitory activity. Generally, the introduction of electron-withdrawing groups at these positions tends to enhance potency.
| Compound | Substituent(s) on A-Ring | IC50 (nM) - Placental Microsomes | IC50 (nM) - MCF-7 Cells | Reference |
| This compound | Unsubstituted | ~15-20 | ~0.06 | |
| Analogue 1 | 2-Fluoro | Potent | - | |
| Analogue 2 | 2-Chloro | Potent | - | |
| Analogue 3 | 2-Bromo | Potent | - | |
| Analogue 4 | 2-Iodo | Potent | - | |
| Analogue 5 | 2-Cyano | Potent | - | |
| Analogue 6 | 2-Nitro | Less potent than this compound | - | |
| Analogue 7 | 4-Bromo | Less potent than this compound | - | |
| Analogue 8 | 4-Nitro | 0.8 | 0.01 | |
| Analogue 9 | 2-Methoxy | - | ~30 | |
| Analogue 10 | 2-Ethyl | - | - | |
| Analogue 11 | 2-Methylsulfanyl | - | - |
Key Findings from Structure-Activity Relationship (SAR) Studies:
-
Electron-withdrawing groups: The placement of electron-withdrawing substituents on the A-ring generally enhances STS inhibitory potency.
-
Position of substituents: The position of the substituent is crucial. For instance, a nitro group at the 4-position (Analogue 8) results in a highly potent inhibitor, whereas a nitro group at the 2-position (Analogue 6) is detrimental to activity compared to the unsubstituted this compound.
-
Halogens: Halogen substituents at the 2-position (Analogues 1-4) are favorable for potent inhibition.
-
Alkyl and Alkenyl groups: Substitution with 2-propenyl or n-propyl groups at the 2- and/or 4-positions has been found to be detrimental to potency.
Antiproliferative Activity
Several A-ring modified this compound analogues have also been evaluated for their antiproliferative activity against various cancer cell lines. This dual activity as an STS inhibitor and a direct anticancer agent makes them particularly interesting candidates for further development.
| Compound | Substituent(s) on A-Ring | Mean GI50 (µM) - NCI 55 Cell Line Panel | Reference |
| 2-Methoxyestradiol-3-O-sulfamate | 2-Methoxy | - | |
| 2-Ethylestradiol-3-O-sulfamate | 2-Ethyl | Significantly more active than 2-methoxyestradiol | |
| 2-Methylsulfanylestradiol-3-O-sulfamate | 2-Methylsulfanyl | Active |
Signaling Pathways
The primary mechanism of action of this compound and its analogues is the irreversible inhibition of steroid sulfatase. This enzymatic blockade has significant downstream effects on hormone signaling pathways, particularly in hormone-dependent cancers.
Caption: Mechanism of action of this compound and its analogues.
The diagram above illustrates how this compound and its A-ring modified analogues inhibit steroid sulfatase (STS), thereby blocking the conversion of inactive steroid sulfates (E1S and DHEAS) into active estrogens (like Estradiol) and androgens. This leads to reduced activation of estrogen and androgen receptors, ultimately inhibiting the proliferation of hormone-dependent tumor cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and its analogues.
Steroid Sulfatase (STS) Inhibition Assay using Human Placental Microsomes
This in vitro assay is a standard method for determining the inhibitory potency of compounds against STS.
Objective: To quantify the enzymatic activity of STS in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Materials:
-
Human placental microsomes (source of STS enzyme)
-
[³H]-Estrone sulfate (radiolabeled substrate)
-
Tris-HCl buffer (pH 7.4)
-
Scintillation cocktail
-
Test compounds (this compound and its analogues) dissolved in DMSO
-
96-well microplates
Procedure:
-
Enzyme Preparation: Human placental microsomes are diluted in Tris-HCl buffer to a concentration that ensures a linear reaction rate for the duration of the assay.
-
Inhibitor Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted to create a range of concentrations.
-
Assay Reaction:
-
A mixture of the diluted placental microsomes and the test compound at a specific concentration is pre-incubated at 37°C.
-
The enzymatic reaction is initiated by the addition of the radiolabeled substrate, [³H]-estrone sulfate.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
-
Extraction: The reaction is stopped, and the product ([³H]-estrone) is separated from the unreacted substrate by liquid-liquid extraction with toluene.
-
Quantification: The radioactivity in the toluene phase, which corresponds to the amount of [³H]-estrone formed, is measured using a scintillation counter.
-
Data Analysis: The percentage of STS inhibition for each inhibitor concentration is calculated relative to a control (vehicle-treated) sample. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the STS inhibition assay.
Cell-Based STS Inhibition and Antiproliferative Assays (MCF-7 Cells)
MCF-7 cells are an estrogen-receptor-positive human breast cancer cell line that endogenously expresses STS, making them a relevant model for studying STS inhibitors.
Objective: To assess the ability of test compounds to inhibit STS activity within a cellular context and to measure their impact on cell proliferation.
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium and supplements
-
Test compounds
-
MTT or other cell viability assay reagents
-
For STS activity: [³H]-Estrone sulfate and scintillation counting reagents
Procedure for STS Inhibition in MCF-7 Cells:
-
Cell Culture: MCF-7 cells are cultured in appropriate media until they reach the desired confluence.
-
Treatment: The cells are treated with various concentrations of the test compounds for a specified duration.
-
STS Activity Measurement: The medium is replaced with fresh medium containing [³H]-estrone sulfate. After incubation, the medium is collected, and the conversion of [³H]-estrone sulfate to [³H]-estrone is quantified as described in the microsomal assay protocol.
Procedure for Antiproliferative Assay (e.g., MTT Assay):
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The cells are treated with a range of concentrations of the test compounds.
-
Incubation: The cells are incubated for a period of time (e.g., 72 hours) to allow for effects on proliferation.
-
Cell Viability Measurement: A cell viability reagent such as MTT is added to the wells. The conversion of MTT to formazan (B1609692) by metabolically active cells is then quantified by measuring the absorbance at a specific wavelength.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to control cells, and the GI50 (concentration for 50% growth inhibition) is determined.
This guide provides a foundational overview for researchers interested in the comparative analysis of this compound and its A-ring modified analogues. The provided data and protocols should serve as a valuable resource for designing and interpreting further studies in the development of novel steroid sulfatase inhibitors.
Unveiling the Unyielding Bond: A Comparative Guide to Validating Emate's Irreversible Binding to Steroid Sulfatase
For researchers, scientists, and drug development professionals, the irreversible inhibition of steroid sulfatase (STS) by Emate (Estrone-3-O-sulfamate) presents a compelling therapeutic strategy. This guide provides a comprehensive comparison of this compound with alternative STS inhibitors, supported by experimental data, to validate the irreversible nature of its binding and aid in the selection of appropriate research tools.
This compound, a steroidal sulfamate-based inhibitor, potently and irreversibly inactivates steroid sulfatase (STS), an enzyme pivotal in the biosynthesis of active steroid hormones.[1] This inactivation stems from the transfer of this compound's sulfamoyl group to a formylglycine residue within the active site of the STS enzyme, a mechanism shared by other sulfamate-based inhibitors.[2] However, the clinical development of this compound has been hampered by its potent estrogenic effects, earning it the label of a "super estrogen."[1][2] This has spurred the development of non-steroidal STS inhibitors, such as Irosustat and COUMATE, designed to retain high inhibitory potency while being devoid of estrogenic activity.[3]
Performance Comparison of STS Inhibitors
The inhibitory potency of this compound and its alternatives against STS has been evaluated in various in vitro systems, most commonly using human placental microsomes or the MCF-7 breast cancer cell line. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of these inhibitors.
| Inhibitor | Chemical Class | Assay System | IC50 (nM) | Reference(s) |
| This compound | Steroidal | Placental Microsomes | ~15 - 73 | [4] |
| MCF-7 Cells | 0.065 | [5] | ||
| Irosustat (STX64) | Non-steroidal | Placental Microsomes | 8 | [6] |
| MCF-7 Cells | 0.2 | [6] | ||
| JEG-3 Cells | 0.015 - 0.025 | [7] | ||
| COUMATE | Non-steroidal | Placental Microsomes | 380 | [8] |
| MCF-7 Cells | >90% inhibition at 10 µM | [3] | ||
| STX213 | Steroidal | Placental Microsomes | 1 | [1] |
| 4-nitrothis compound | Steroidal | Placental Microsomes | 0.8 | [9] |
| MCF-7 Cells | 0.01 | [9] |
Validating Irreversible Binding: A Kinetic Perspective
The irreversible nature of this compound's binding to STS is a crucial aspect of its mechanism of action. While IC50 values provide a measure of potency, a more definitive validation comes from determining the kinetic constants of inactivation, namely the inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I). The ratio k_inact/K_I represents the efficiency of irreversible inhibition.
The Estrogenicity Dilemma: A Key Differentiator
A significant drawback of this compound is its potent estrogenic activity.[1][2] This has been demonstrated in uterotrophic assays in rodents, where this compound was found to be approximately five times more active than ethinylestradiol when administered orally.[1] This inherent estrogenicity makes it unsuitable for treating hormone-dependent cancers.
In contrast, non-steroidal inhibitors like Irosustat and COUMATE have been specifically designed to be devoid of estrogenic effects.[3] For instance, the second-generation steroidal inhibitor STX213 was also confirmed to be non-estrogenic in a rat uterotrophic assay.[1] This lack of hormonal activity is a critical advantage for their potential therapeutic applications in oncology.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the steroidogenesis pathway, the mechanism of irreversible inhibition, and a typical experimental workflow.
References
- 1. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of steroid sulfatase by an active site-directed inhibitor, estrone-3-O-sulfamate. | Semantic Scholar [semanticscholar.org]
- 3. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of estrone sulfatase by aromatase inhibitor-based estrogen 3-sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrone sulfamate - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of analogues of estrone-3-O-sulfamate as potent steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inactivation of steroid sulfatase by an active site-directed inhibitor, estrone-3-O-sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of steroid sulfatase with 4-substituted estrone and estradiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the potency of Emate relative to second-generation STS inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of Emate (estrone-3-O-sulfamate), a first-generation steroid sulfatase (STS) inhibitor, with that of second-generation STS inhibitors. This objective analysis is supported by experimental data to aid in research and drug development decisions.
Introduction to Steroid Sulfatase and its Inhibitors
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1][2] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] These active steroids can then be converted into potent estrogens and androgens, which can stimulate the growth of hormone-dependent cancers.[1] Consequently, the inhibition of STS is a promising therapeutic strategy for conditions like breast and prostate cancer.[1]
This compound (this compound) was one of the first and most potent STS inhibitors identified.[3] However, its potent estrogenic side effects limited its clinical development.[3] This led to the development of second-generation STS inhibitors, designed to have improved potency and a non-estrogenic profile. Key examples of these second-generation inhibitors include Irosustat (also known as STX64 or 667COUMATE) and STX213.[4]
Comparative Potency of this compound and Second-Generation STS Inhibitors
The potency of STS inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the IC50 values for this compound and several second-generation STS inhibitors from various in vitro studies. It is important to note that direct comparison of absolute values can be challenging due to the different experimental systems employed (e.g., enzyme source, cell line).
| Inhibitor | Generation | Chemical Class | IC50 | Experimental System | Reference |
| This compound (this compound) | First | Steroidal | ~18 nM | Placental Microsomes | [4] |
| 65 pM | MCF-7 Cells | [3] | |||
| STX213 | Second | Steroidal | 1 nM | Placental Microsomes | [4] |
| Irosustat (STX64) | Second | Non-steroidal (Coumarin-based) | ~3 nM | Placental Microsomes | [4] |
| 1.5 nM | JEG-3 Cells | [5] | |||
| Irosustat Analogs | Second | Non-steroidal (Coumarin-based) | 0.015 - 0.025 nM | JEG-3 Cells | [4][5] |
Based on the available data, second-generation STS inhibitors demonstrate significantly improved potency over this compound. For instance, in a direct comparison using placental microsomes, STX213 was found to be 18-fold more potent than this compound.[4] Furthermore, in vitro studies suggested that STX213 is approximately threefold more potent than Irosustat.[4] Notably, further structural modifications of Irosustat have yielded analogs with even greater potency, reaching the picomolar range in cell-based assays.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of STS inhibitors.
In Vitro Steroid Sulfatase Inhibition Assay (Placental Microsomes)
This assay determines the direct inhibitory effect of a compound on the STS enzyme isolated from human placenta.
1. Enzyme Preparation:
-
Human placental microsomes are prepared and stored at -80°C.
-
On the day of the experiment, microsomes are thawed and diluted in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
2. Inhibition Assay:
-
The test compounds (e.g., this compound, STX213) are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
In a 96-well plate, the diluted compounds are pre-incubated with the placental microsome preparation for a specified time (e.g., 15 minutes) at 37°C.
-
The enzymatic reaction is initiated by adding a radiolabeled substrate, typically [³H]estrone-3-sulfate ([³H]E1S).
-
The reaction is allowed to proceed for a set time (e.g., 20-30 minutes) at 37°C.
3. Product Extraction and Quantification:
-
The reaction is terminated by adding an organic solvent, such as toluene, which extracts the hydrolyzed, non-polar product ([³H]estrone).
-
The plate is vigorously mixed and then centrifuged to separate the aqueous and organic phases.
-
An aliquot of the organic (toluene) layer is transferred to a scintillation vial containing a scintillation cocktail.
-
The radioactivity is measured using a liquid scintillation counter.
4. Data Analysis:
-
The percentage of STS inhibition for each inhibitor concentration is calculated relative to a vehicle control (DMSO-treated) well.
-
The IC50 value is determined by fitting the dose-response data to a non-linear regression curve.
Whole-Cell Steroid Sulfatase Inhibition Assay (MCF-7 or JEG-3 Cells)
This assay measures the ability of a compound to inhibit STS activity within intact cells, providing insights into its cell permeability and efficacy in a more physiological context.
1. Cell Culture:
-
MCF-7 (human breast adenocarcinoma) or JEG-3 (human choriocarcinoma) cells, which endogenously express STS, are cultured in a suitable medium (e.g., DMEM with 10% FBS) in 96-well plates until they reach a desired confluency (e.g., 80%).[6]
2. Inhibition Assay:
-
The culture medium is replaced with a fresh medium containing various concentrations of the test inhibitors.
-
The cells are incubated with the inhibitors for a predetermined period (e.g., 4 hours) at 37°C.
-
Following the pre-incubation, the radiolabeled substrate, [³H]estrone-3-sulfate, is added to each well.
-
The incubation continues for a further period (e.g., 20 hours) to allow for substrate hydrolysis.
3. Product Extraction and Quantification:
-
The medium is removed, and the hydrolyzed [³H]estrone is extracted from the cells using an organic solvent.
-
The radioactivity in the organic extract is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The percentage of STS inhibition is calculated, and the IC50 values are determined as described for the cell-free assay.
Signaling Pathway and Experimental Workflow
The inhibition of steroid sulfatase directly impacts the steroidogenesis pathway by preventing the conversion of inactive sulfated steroids into their active forms. This reduction in active estrogens and androgens subsequently affects downstream signaling pathways that are dependent on these hormones for their activation, such as the MAPK/ERK pathway.[7][8]
Caption: Steroid sulfatase signaling pathway and point of inhibition.
The general workflow for evaluating STS inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
Caption: General experimental workflow for the evaluation of STS inhibitors.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 3. Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase. — Department of Pharmacology [pharm.ox.ac.uk]
- 4. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Integrin Signaling by Steroid Sulfatase in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Integrin Signaling by Steroid Sulfatase in Human Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Emate: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of their work extends beyond groundbreaking discoveries to the meticulous management and disposal of chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of Emate, also known as Estrone sulfamate (B1201201) (CAS 148672-09-7), a potent steroid sulfatase inhibitor. Adherence to these protocols is crucial for ensuring laboratory safety, environmental responsibility, and regulatory compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a comprehensive, publicly available SDS for this compound is not readily found, data from structurally and functionally similar compounds, such as Irosustat (STX-64) and other steroidal sulfatase inhibitors, provide valuable guidance on necessary precautions.
Personal Protective Equipment (PPE): At all times, personnel handling this compound waste must wear appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Ventilation: All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary for Similar Compounds
The following table summarizes key hazard information extrapolated from safety data for steroidal sulfatase inhibitors, which should be considered as indicative for this compound in the absence of a specific SDS.
| Parameter | Value/Instruction |
| GHS Hazard Statements (Anticipated) | Potentially harmful if swallowed. May be toxic to aquatic life with long-lasting effects. |
| GHS Precautionary Statements (Recommended) | Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid release to the environment. If swallowed, call a poison center or doctor. Rinse mouth. Collect spillage. Dispose of contents/container to an approved waste disposal plant. |
| Storage of Waste | Store in a cool, dry, well-ventilated area in clearly labeled, sealed containers, away from incompatible materials. |
Experimental Protocols for Waste Handling and Disposal
This protocol outlines the approved procedure for the segregation, collection, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compounds, contaminated filter paper, and disposable labware (e.g., pipette tips, weighing boats), in a dedicated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), and have a secure, tight-fitting lid to prevent leaks and spills.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as experimental solutions and solvent rinses, in a separate, dedicated hazardous liquid waste container.
-
Ensure the container is properly labeled with the chemical name ("this compound" or "Estrone sulfamate"), concentration, and any other components of the waste stream.
-
2. Decontamination of Reusable Labware:
-
Reusable glassware and equipment that have been in contact with this compound must be decontaminated.
-
Triple rinse the labware with a suitable solvent (e.g., ethanol (B145695) or acetone) that is known to dissolve the compound.
-
Collect the solvent rinsate as hazardous liquid waste.
-
Following the solvent rinse, wash the labware with soap and water.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity.
-
For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the substance.
-
Carefully collect the absorbent material and any other contaminated debris into the designated solid hazardous waste container.
-
For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.
4. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's EHS-approved hazardous waste management program.
-
Crucially, do not dispose of this compound or its containers in the regular trash or down the drain. Chemical waste must be handled by licensed disposal companies in accordance with all federal, state, and local regulations.
Diagram of this compound Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
Essential Safety and Handling Protocols for Emate (Estrone Sulfamate)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Emate (Estrone Sulfamate), a potent steroid sulfatase (STS) inhibitor. Adherence to these procedures is critical to mitigate risks and ensure proper disposal.
Hazard Identification and Safety Data
This compound, also known as Estrone-3-O-sulfamate, is a compound that requires careful handling due to its potential health risks. It is classified as a substance suspected of causing cancer and may have adverse effects on fertility and unborn children.[1][2] Below is a summary of its key hazard information.
| Hazard Classification | GHS Hazard Statement |
| Carcinogenicity (Category 2) | H351: Suspected of causing cancer[1][2] |
| Reproductive Toxicity (Category 1A) | H360: May damage fertility or the unborn child[1][2] |
| Effects on or via lactation | H362: May cause harm to breast-fed children[1][2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn.[3][4] |
| Hand Protection | Wear protective gloves, such as nitrile rubber.[3][4] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required, especially when handling the powder form to avoid dust inhalation.[3] Work in a well-ventilated area, preferably in a fume hood.[1][5] |
| Body Protection | A lab coat or other protective clothing is necessary to prevent skin contact.[1][4] Impenetrable protective clothing may be required for larger quantities or in case of a spill.[4] |
Operational Plan for Safe Handling
Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.
1. Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[1]
-
Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Assemble all necessary equipment and PPE before starting your work.
2. Handling the Compound:
-
Avoid the formation of dust and aerosols.[1]
-
Do not breathe in dust or vapors.[1]
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
Do not eat, drink, or smoke in the laboratory.
3. Storage:
-
Store this compound in a tightly sealed container in a dry, well-ventilated area.[1]
-
The recommended long-term storage temperature is -20°C.[1][3]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.
1. Waste Collection:
-
Collect all waste materials, including unused this compound and any contaminated consumables (e.g., gloves, pipette tips, vials), in a designated and clearly labeled hazardous waste container.
2. Disposal Procedure:
-
Dispose of the hazardous waste through an approved waste disposal company.
-
Follow all federal, state, and local regulations for hazardous waste disposal.[7]
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocol: Steroid Sulfatase (STS) Activity Assay
While not a protocol for handling in general, a key experiment involving this compound is the assay of its inhibitory effect on steroid sulfatase. The following is a generalized methodology based on cited literature.
Objective: To determine the inhibitory activity of this compound on STS in a cell-based assay.
Materials:
-
MCF-7 cells (or other suitable cell line)
-
Cell culture medium
-
[6,7-3H] Estrone sulfate (B86663) (E1S)
-
Unlabeled E1S
-
This compound (Estrone Sulfamate)
-
Scintillation fluid and counter
Procedure:
-
Culture MCF-7 cells to the desired confluency in appropriate cell culture plates.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubate the cells with varying concentrations of this compound for a predetermined period.
-
Introduce the substrate, [6,7-3H] E1S, to the cell culture medium at a final concentration, for example, of 20 µM.
-
Incubate for a set time (e.g., 18 hours) at 37°C.
-
Stop the reaction and separate the product (estrone) from the substrate (estrone sulfate) by liquid-liquid extraction with toluene.
-
Measure the radioactivity of the toluene phase using a scintillation counter to quantify the amount of product formed.
-
Calculate the STS activity and the inhibitory effect of this compound at different concentrations to determine the IC50 value.[8]
References
- 1. esschemco.com [esschemco.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Estrone sulfamate =98 148672-09-7 [sigmaaldrich.com]
- 4. demeditec.com [demeditec.com]
- 5. spectrumrx.com [spectrumrx.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
